Product packaging for Adenosine triphosphate disodium hydrate(Cat. No.:)

Adenosine triphosphate disodium hydrate

Cat. No.: B1233522
M. Wt: 605.19 g/mol
InChI Key: MWEQTWJABOLLOS-AZGWGOJFSA-L
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Description

Historical Context and Significance of Adenosine (B11128) Triphosphate as a Central Biological Molecule

The discovery and characterization of Adenosine Triphosphate (ATP) was a landmark achievement in biochemistry, pieced together by several pioneering scientists over decades. ATP was first isolated from muscle tissue in 1929 by two independent research teams: Karl Lohmann in Germany and, in the United States, Cyrus Fiske and Yellapragada Subba Rao at Harvard Medical School. wikipedia.orgacs.org This initial discovery laid the groundwork for understanding the molecule's central role in biological energy.

It was Fritz Albert Lipmann who, in 1941, proposed that ATP is the primary intermediary between energy-producing and energy-consuming reactions in cells. wikipedia.org He famously coined the term "energy-rich phosphate (B84403) bonds" and established the concept of ATP as the universal "energy currency" of the cell. wikipedia.orgatpsynthase.info This conceptual breakthrough was a pivotal moment in understanding metabolic pathways. The journey from discovery to synthesis was completed in 1948 when Alexander Todd achieved the first laboratory synthesis of ATP. wikipedia.orgatpsynthase.info

The profound importance of ATP in biology has been repeatedly recognized by the scientific community. Over the years, several Nobel Prizes have been awarded for research related to ATP, underscoring its significance:

1957: Alexander Todd received the Nobel Prize in Chemistry in part for his work on nucleotides and co-enzymes, including the synthesis of ATP. wikipedia.org

1978: Peter D. Mitchell was awarded the Nobel Prize in Chemistry for his formulation of the chemiosmotic theory, which explains the mechanism of ATP synthesis in mitochondria. wikipedia.org

1997: The Nobel Prize in Chemistry was jointly awarded to Paul D. Boyer and John E. Walker for their work elucidating the enzymatic mechanism of ATP synthase, the enzyme that produces ATP, and to Jens C. Skou for his discovery of an ion-transporting enzyme, Na+, K+-ATPase, which is powered by ATP. wikipedia.org

Table 1: Key Historical Milestones in ATP Research

YearScientist(s)ContributionReference
1929Karl Lohmann; Cyrus Fiske & Yellapragada Subba RaoIndependently discovered and isolated ATP from muscle tissue. wikipedia.orgacs.org
1941Fritz Albert LipmannProposed ATP as the main carrier of chemical energy in the cell. wikipedia.orgatpsynthase.info
1948Alexander ToddAchieved the first chemical synthesis of ATP. wikipedia.orgatpsynthase.info
1978Peter D. MitchellAwarded Nobel Prize for the chemiosmotic mechanism of ATP synthesis. wikipedia.org
1997Paul D. Boyer, John E. Walker, & Jens C. SkouAwarded Nobel Prize for elucidating the enzymatic mechanism of ATP synthesis and discovering the Na+, K+-ATPase. wikipedia.org

Overview of Adenosine Triphosphate's Fundamental Position in Cellular Processes

Adenosine triphosphate is a nucleoside triphosphate, meaning it consists of three components: the nitrogenous base adenine (B156593), a five-carbon sugar (ribose), and a chain of three phosphate groups. britannica.comwikipedia.orgnih.gov The energy that powers countless cellular functions is stored within the high-energy phosphoanhydride bonds linking these phosphate groups. labxchange.orgaurismagnetic.com

The release of this energy occurs through hydrolysis, a reaction where a water molecule breaks the bond between the second and third phosphate groups. britannica.com This process, catalyzed by enzymes called ATPases, converts ATP into adenosine diphosphate (B83284) (ADP) and an inorganic phosphate (Pi), releasing a significant amount of free energy. creative-proteomics.comsavemyexams.comlibretexts.org This liberated energy is then harnessed to drive three main types of cellular work:

Chemical Work : ATP provides the energy required for endergonic (energy-requiring) metabolic reactions that would not occur spontaneously, such as the synthesis of proteins, DNA, and RNA. britannica.comaurismagnetic.comnews-medical.net

Transport Work : It powers active transport mechanisms, which move ions and molecules across cellular membranes against their concentration gradients. labxchange.orgnews-medical.net A key example is the sodium-potassium pump, which is crucial for nerve impulse transmission. nih.govlabxchange.org

Mechanical Work : ATP is essential for mechanical processes, most notably muscle contraction, where it facilitates the binding and release of myosin and actin filaments. aurismagnetic.comnews-medical.net It also supplies energy for the movement of cilia and flagella and the assembly of the cytoskeleton. news-medical.net

Beyond its role as an energy currency, ATP is also a critical signaling molecule. In a process known as purinergic signaling, ATP is released from cells and acts as a neurotransmitter in both the central and peripheral nervous systems. wikipedia.orgnih.govresearchgate.net It is also a substrate for kinase enzymes, which transfer phosphate groups to other molecules in signaling cascades, and for adenylate cyclase, which synthesizes the second messenger cyclic AMP (cAMP). wikipedia.org

Cells continuously regenerate ATP from ADP and phosphate, primarily through cellular respiration in the mitochondria and, in plants, through photophosphorylation in chloroplasts. britannica.comlabxchange.orgaurismagnetic.com An average adult human body is estimated to turn over its own body weight in ATP each day, highlighting the immense and constant demand for this vital molecule. wikipedia.org

Rationale for Comprehensive Academic Inquiry into Adenosine Triphosphate Disodium (B8443419) Hydrate (B1144303)

In biochemical and physiological research, ATP is often used in its salt form to ensure stability, solubility, and ease of handling. Adenosine triphosphate disodium hydrate is a common and highly purified form of ATP used in laboratory settings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It presents as a white, crystalline powder that is soluble in water. sigmaaldrich.comlktlabs.comfishersci.com

The rationale for using the disodium hydrate salt in academic inquiry is multifaceted:

Stability and Purity : The disodium salt form provides a stable, solid compound that is less prone to degradation during storage compared to the free acid form. wikipedia.orgsigmaaldrich.com Commercial preparations are often of high purity (≥99%), which is critical for obtaining reproducible and accurate experimental results. sigmaaldrich.comsigmaaldrich.com

Solubility : This salt is readily soluble in aqueous solutions, making it straightforward to prepare stock solutions and experimental buffers at precise concentrations. sigmaaldrich.comfishersci.com

Standardization : Its well-defined molecular weight and properties make it an ideal standard for quantitative assays, such as those used in bioluminescence to measure ATP levels in cellular or bacterial cultures. sigmaaldrich.comsigmaaldrich.com

Research Applications : As a stable source of ATP, the disodium salt is used in a vast range of in vitro studies. These include investigating enzyme kinetics for ATP-dependent enzymes like kinases and ATPases, studying the mechanisms of muscle contraction, and exploring the role of extracellular ATP in purinergic signaling, inflammation, and immunity. sigmaaldrich.commedchemexpress.commpbio.commedchemexpress.com

The "hydrate" designation indicates that water molecules are incorporated into the compound's crystalline structure. nih.gov This is an important characteristic to account for when calculating molar concentrations for experiments. By utilizing this standardized, stable, and pure form of ATP, researchers can investigate the molecule's myriad functions with high precision and reliability. mpbio.com

Table 2: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O lktlabs.commpbio.com
Molecular Weight551.14 g/mol (anhydrous basis) sigmaaldrich.comsigmaaldrich.com
AppearanceWhite or Almost White Crystalline Powder lktlabs.com
SolubilitySoluble in water (e.g., 50 mg/mL) sigmaaldrich.comsigmaaldrich.comlktlabs.com
Storage Temperature-20°C sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N5Na2O16P3 B1233522 Adenosine triphosphate disodium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N5Na2O16P3

Molecular Weight

605.19 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate

InChI

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1

InChI Key

MWEQTWJABOLLOS-AZGWGOJFSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+]

Origin of Product

United States

Fundamental Biochemical Roles and Mechanistic Underpinnings of Adenosine Triphosphate

Adenosine (B11128) Triphosphate as the Primary Energy Currency of the Cell

Often referred to as the "energy currency" of the cell, ATP functions analogously to monetary currency in an economy, providing a readily usable form of energy for cellular transactions. khanacademy.orgbasicmedicalkey.com Instead of a single, explosive energy release from the breakdown of fuel molecules like glucose, cells capture this energy in the more manageable packets of ATP. pressbooks.pub This allows for the controlled release of energy to power specific, energy-requiring (endergonic) reactions. khanacademy.org The typical intracellular concentration of ATP is maintained between 1 and 10 millimolar (mM), ensuring a constant supply for cellular needs. nih.govaatbio.com

Energy Coupling through Phosphoanhydride Bond Hydrolysis

The energy within an ATP molecule is stored within its high-energy phosphoanhydride bonds, which link the three phosphate (B84403) groups. basicmedicalkey.comtexasgateway.org When the terminal (gamma) phosphate bond is broken through hydrolysis—a reaction with water—it yields adenosine diphosphate (B83284) (ADP), an inorganic phosphate ion (Pi), and a significant release of free energy. bionumbers.orgwikipedia.org

ATP + H₂O ⇌ ADP + Pi + Energy

This reaction is highly exergonic, meaning it releases energy. The standard free energy change (ΔG°′) for this hydrolysis is approximately -7.3 kcal/mol. byjus.comlumenlearning.com However, under the actual conditions within a cell, this value can be almost double. byjus.com This released energy is not simply lost as heat but is harnessed by the cell through a process called energy coupling. pressbooks.pubtexasgateway.org Cellular enzymes link the exergonic reaction of ATP hydrolysis directly to endergonic reactions that require an energy input. khanacademy.orgreddit.com This is often achieved through phosphorylation, where the terminal phosphate group of ATP is transferred to another molecule, creating a phosphorylated, unstable intermediate that can then proceed through its own reaction. khanacademy.orgtexasgateway.org

Free Energy of Hydrolysis for ATP
ReactionStandard Free Energy Change (ΔG°′)
ATP + H₂O → ADP + Pi-7.3 kcal/mol (-30.5 kJ/mol) byjus.com
ATP + H₂O → AMP + PPi-10.9 kcal/mol (-45.6 kJ/mol) byjus.com

Adenosine Triphosphate-Adenosine Diphosphate Cycling and Cellular Energetics

The cell maintains its energy balance through the continuous interconversion of ATP and ADP, known as the ATP-ADP cycle. basicmedicalkey.com ATP is like a charged battery, holding potential energy, while ADP is the "discharged" form. nailib.com When energy is needed, ATP is hydrolyzed to ADP, releasing energy to power cellular work. khanacademy.org To replenish the supply, energy from the catabolism (breakdown) of nutrients is used to re-phosphorylate ADP back into ATP. basicmedicalkey.compressbooks.pub This rapid cycle is crucial for life; a cell can use and regenerate its entire pool of ATP in just a few minutes. This constant recycling ensures that the ratio of ATP to ADP remains high, typically around 1000:1, which favors the energy-releasing hydrolysis of ATP. aatbio.com

Typical Intracellular Concentrations in Various Cell Types
Cell TypeATP (mM)ADP (mM)Inorganic Phosphate (Pi) (mM)
Liver3.5 chegg.com1.8 chegg.com5.0 chegg.com
Muscle8.0 chegg.com0.9 chegg.com8.0 chegg.com
Brain2.6 chegg.com0.7 chegg.com2.7 chegg.com
Sycamore Cells (Cytoplasm)0.45 nih.gov0.073 nih.govN/A

Regeneration Pathways of Adenosine Triphosphate

Cells employ several metabolic pathways to regenerate ATP from ADP, ensuring the energy currency is constantly available. The primary methods include substrate-level phosphorylation and oxidative phosphorylation.

Glycolysis is a nearly universal metabolic pathway that begins the breakdown of glucose. nih.gov It occurs in the cytoplasm and does not require oxygen. nih.govamericanboard.org During glycolysis, a six-carbon glucose molecule is split into two three-carbon molecules of pyruvate (B1213749). libretexts.org This process generates a net yield of two ATP molecules. nih.govlibretexts.org

The ATP produced during glycolysis is synthesized via substrate-level phosphorylation. wikipedia.orglibretexts.org This process involves the direct transfer of a high-energy phosphate group from a metabolic intermediate (the substrate) to ADP, catalyzed by an enzyme. libretexts.orggusc.lv In the later "payoff phase" of glycolysis, two specific reactions result in ATP synthesis: the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933) and the conversion of phosphoenolpyruvate (B93156) to pyruvate. gusc.lvyoutube.com While less efficient than oxidative phosphorylation, substrate-level phosphorylation provides a rapid source of ATP, which is crucial in environments with limited oxygen or during short bursts of intense activity. wikipedia.orgyoutube.com

The vast majority of ATP is produced through oxidative phosphorylation, a process that takes place in the mitochondria of eukaryotic cells and requires oxygen. wikipedia.orgnih.gov This highly efficient pathway is responsible for generating approximately 90% of a cell's ATP. youtube.comtru.ca It consists of two coupled components: the electron transport chain (ETC) and chemiosmosis. khanacademy.org

The ETC is a series of protein complexes embedded in the inner mitochondrial membrane. khanacademy.orgnih.gov Electron carriers like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH₂), which are generated during glycolysis and the citric acid cycle, donate high-energy electrons to the chain. nih.gov As electrons are passed down the chain from one complex to the next, energy is released and used to pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. wikipedia.orgkhanacademy.org This creates an electrochemical gradient, or proton-motive force, across the inner membrane. nih.gov

The potential energy stored in this proton gradient is then used by an enzyme called ATP synthase to generate ATP. nih.govtru.ca Protons flow back down their concentration gradient into the matrix through a channel in ATP synthase, and this flow drives the catalytic portion of the enzyme to synthesize ATP from ADP and inorganic phosphate. tru.canih.gov The complete oxidation of one glucose molecule can yield between 30 and 32 ATP molecules through this process. nih.govlibretexts.org

Fatty acids represent a significant and highly efficient energy reserve for the body. abcam.com The breakdown of fatty acids for energy production occurs through a process called beta-oxidation, which takes place within the mitochondria. microbenotes.com In this cyclical pathway, fatty acid chains are progressively shortened by two carbon atoms at a time, producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂ in each cycle. microbenotes.comlibretexts.org

The acetyl-CoA enters the citric acid cycle, while the NADH and FADH₂ molecules deliver their electrons to the electron transport chain, generating large quantities of ATP via oxidative phosphorylation. abcam.commicrobenotes.com Because fatty acids are more reduced than carbohydrates, their oxidation releases substantially more energy per gram. lumenlearning.com For example, the complete oxidation of a single 16-carbon fatty acid, palmitic acid, can generate a net total of 106 to 129 ATP molecules, making it a far more potent source of energy than glucose. abcam.comaklectures.comdoubtnut.com

Comparative ATP Yield from Different Metabolic Pathways
Metabolic PathwayStarting MoleculeNet ATP Yield (Approximate)
Glycolysis (Anaerobic)1 Glucose2 ATP nih.gov
Complete Oxidation of Glucose (Glycolysis + Citric Acid Cycle + Oxidative Phosphorylation)1 Glucose30-32 ATP nih.govjove.com
Beta-Oxidation and Complete Oxidation of Palmitic Acid1 Palmitic Acid (16-C)~106 ATP aklectures.comresearchgate.net
Photosynthetic Adenosine Triphosphate Synthesis in Phototrophs

In phototrophic organisms, such as plants, algae, and cyanobacteria, the synthesis of ATP is directly coupled to the energy of sunlight through a process known as photophosphorylation. wikipedia.orgbyjus.com This biological process takes place within the thylakoid membranes of chloroplasts in plants and algae, and in the cytoplasm of cyanobacteria. gcwgandhinagar.comresearchgate.net The fundamental mechanism involves converting light energy into chemical energy in the form of ATP. britannica.com

The process begins when light energy is absorbed by photosynthetic pigments, primarily chlorophyll, clustered in photosystems. gcwgandhinagar.comsavemyexams.com This energy excites electrons, which are then channeled through an electron transport chain. wikipedia.orgsavemyexams.com As the electrons move through this chain, their energy is used to pump protons (H+) across the thylakoid membrane, creating a proton gradient or proton-motive force. wikipedia.orgyoutube.com This electrochemical potential represents a store of energy. The enzyme ATP synthase utilizes the flow of protons back across the membrane down their concentration gradient to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi). wikipedia.orgresearchgate.netsavemyexams.com

There are two pathways for photophosphorylation:

Non-Cyclic Photophosphorylation : This two-stage process involves two different photosystems, Photosystem II (PSII) and Photosystem I (PSI). wikipedia.orggcwgandhinagar.com It begins with the photolysis (light-splitting) of water at PSII, which releases electrons, protons, and oxygen. wikipedia.orgsavemyexams.com The electrons are energized by light and pass through the electron transport chain to PSI, generating ATP in the process. youtube.com At PSI, the electrons are re-energized by more light and are ultimately used to reduce NADP+ to NADPH. youtube.comwikipedia.org

Cyclic Photophosphorylation : This pathway involves only Photosystem I. wikipedia.orgbyjus.com After being excited, the electron released from PSI is passed down an electron transport chain and eventually returns to PSI, hence the term 'cyclic'. wikipedia.org This process generates a proton gradient and drives the synthesis of ATP but does not produce NADPH or oxygen. savemyexams.com Cyclic photophosphorylation is particularly important under certain conditions, such as when there is a high demand for ATP or in anaerobic environments. gcwgandhinagar.com

The ATP produced during these light-dependent reactions provides the necessary energy for the subsequent light-independent reactions (the Calvin cycle), where carbon dioxide is fixed into carbohydrates. wikipedia.orgwikipedia.org

Table 1: Comparison of Cyclic and Non-Cyclic Photophosphorylation

FeatureCyclic PhotophosphorylationNon-Cyclic Photophosphorylation
Photosystems Involved Photosystem I only wikipedia.orgPhotosystem I and Photosystem II wikipedia.orggcwgandhinagar.com
Electron Source Photosystem I (P700) wikipedia.orgWater (H₂O) wikipedia.org
Electron Pathway Circular (electron returns to PSI) wikipedia.orgbyjus.comLinear (from H₂O to NADP+) byjus.com
Products ATP savemyexams.comATP, NADPH, Oxygen (O₂) savemyexams.com
Water Splitting (Photolysis) No savemyexams.comYes wikipedia.org

Coenzymatic Functions of Adenosine Triphosphate

Beyond its direct role in energy transfer, ATP functions as a critical coenzyme, a "helper molecule" that assists enzymes in their catalytic activities. quora.comhippocampus.org It participates in a wide variety of reactions, often by providing the energy to make an otherwise unfavorable reaction proceed. blogspot.com

Role in Kinase-Mediated Phosphorylation Reactions

ATP is an essential substrate for kinases, a large family of enzymes that catalyze phosphorylation reactions. nih.govaatbio.com Phosphorylation is a fundamental post-translational modification where a phosphate group is added to a protein or other molecule, often acting as a molecular switch to alter its activity, localization, or interaction with other molecules. nih.gov

In a typical kinase-catalyzed reaction, the kinase binds both ATP and its specific substrate. aatbio.com It then facilitates the transfer of the terminal (gamma) phosphate group from the ATP molecule to a specific amino acid residue (such as serine, threonine, or tyrosine) on the substrate protein. wikipedia.org This process, which is fueled by the energy released from ATP hydrolysis, results in a conformational change in the target protein, thereby regulating its function. aatbio.comnih.gov The binding of ATP itself can also induce a conformational change in the kinase, which is necessary for its catalytic activity. aatbio.com This regulatory mechanism is central to countless cellular signaling pathways that control cell division, proliferation, and apoptosis. riken.jp

Involvement in Adenylate Cyclase Activity and Cyclic AMP Production

ATP serves as the direct substrate for the enzyme adenylate cyclase (also known as adenylyl cyclase). wikipedia.orgreactome.org In response to various extracellular signals, such as hormones, adenylate cyclase is activated and converts ATP into 3',5'-cyclic adenosine monophosphate (cyclic AMP or cAMP). reactome.orgebi.ac.uk This reaction involves the removal of the two terminal phosphate groups (pyrophosphate) from ATP and the formation of a cyclic bond between the remaining phosphate and the ribose sugar. ebi.ac.ukyoutube.com

Cyclic AMP is a ubiquitous second messenger, a key intracellular signaling molecule that relays signals from receptors on the cell surface to target molecules within the cell. wikipedia.orgebi.ac.uk For instance, upon activation, cAMP can bind to and activate other enzymes, most notably protein kinase A (PKA). youtube.comyoutube.com Activated PKA then proceeds to phosphorylate various cellular proteins, triggering a cascade of events that modulate diverse cellular processes. youtube.com This signaling pathway is crucial for brain function and the regulation of numerous other cellular activities. wikipedia.orgnih.gov

Cofactor for Various Enzymatic Reactions

ATP functions as a coenzyme or cofactor in numerous enzymatic reactions beyond those mediated by kinases. blogspot.comkhanacademy.org In this role, ATP provides the necessary energy to drive thermodynamically unfavorable biosynthetic reactions. blogspot.com Enzymes can couple the energy-releasing hydrolysis of ATP to ADP and Pi (or to AMP and pyrophosphate) with an energy-requiring reaction. blogspot.com

A classic example is the synthesis of the amino acid glutamine from glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by glutamine synthetase. blogspot.com This reaction is not spontaneous on its own. The enzyme utilizes ATP to first phosphorylate glutamate, creating a high-energy intermediate (γ-glutamyl phosphate). blogspot.com This activated intermediate is then able to react with ammonia to form glutamine, with the phosphate group being released. blogspot.com In this way, the energy from ATP hydrolysis is used to drive the synthesis of a new covalent bond. Many organic cofactors, including ATP, contain adenosine monophosphate (AMP) as part of their structure, which may function as a "handle" for enzymes to grasp the coenzyme. libretexts.org

Biosynthetic Contributions of Adenosine Triphosphate

ATP is not only a carrier of metabolic energy but also a fundamental building block for the synthesis of essential macromolecules. nih.gov

Precursor in Nucleic Acid Synthesis (DNA and RNA)

ATP is a direct precursor for the synthesis of ribonucleic acid (RNA). wikipedia.orgquora.com It is one of the four essential ribonucleoside triphosphates (along with GTP, CTP, and UTP) that are incorporated into a growing RNA chain by RNA polymerase enzymes during the process of transcription. wikipedia.orgcreative-proteomics.com The energy required to form the phosphodiester bond that links the nucleotides together is derived from the cleavage of two phosphate groups (pyrophosphate) from the incoming ATP molecule. quora.com

In the synthesis of deoxyribonucleic acid (DNA), ATP also plays a crucial, albeit slightly indirect, role. wikipedia.org First, ATP is converted into its deoxyribonucleotide form, deoxyadenosine (B7792050) triphosphate (dATP), by the enzyme ribonucleotide reductase, which removes an oxygen atom from the ribose sugar. nih.govwikipedia.org This dATP, along with dGTP, dCTP, and dTTP, then serves as one of the four building blocks for DNA replication. creative-proteomics.com DNA polymerases catalyze the incorporation of dATP into the new DNA strand, again using the energy released from the cleavage of pyrophosphate to drive the formation of the phosphodiester backbone. creative-proteomics.com Thus, ATP is indispensable for the synthesis, replication, and repair of the genetic material in all known forms of life. nih.govcreative-proteomics.com

Energetic Input for Protein Synthesis (Amino Acid Activation)

Protein synthesis, a fundamental process for all life, requires a significant energetic investment, primarily supplied by ATP. A critical, energy-dependent step is the activation of amino acids, which ensures they are correctly incorporated into a growing polypeptide chain. vaia.comwikipedia.org This process, catalyzed by enzymes called aminoacyl-tRNA synthetases, attaches an amino acid to its corresponding transfer RNA (tRNA) molecule. wikipedia.orgwikipedia.org

The activation reaction occurs in two main steps:

Formation of Aminoacyl-Adenylate: The amino acid reacts with an ATP molecule, leading to the formation of an aminoacyl-adenylate (aa-AMP) intermediate and the release of pyrophosphate (PPi). wikipedia.org

Transfer to tRNA: The activated aminoacyl group is then transferred from the aminoacyl-AMP to its specific tRNA molecule, forming an aminoacyl-tRNA and releasing adenosine monophosphate (AMP). wikipedia.orgwikipedia.org

The energy from ATP hydrolysis is used to create a high-energy bond between the amino acid and the tRNA. vaia.comvaia.com This stored energy is later used during translation to drive the formation of peptide bonds, which is an energetically unfavorable process. wikipedia.org This ATP-dependent activation ensures the fidelity and efficiency of translating the genetic code from mRNA into a functional protein. wikipedia.org

Participation in Lipid and Carbohydrate Metabolism

ATP is central to the metabolic pathways that break down carbohydrates and lipids to generate energy. Conversely, the synthesis of these molecules also relies on ATP.

Carbohydrate Metabolism: The breakdown of carbohydrates, particularly glucose, through cellular respiration is a primary source of ATP. physio-pedia.com This process involves several stages:

Glycolysis: The initial breakdown of glucose in the cytoplasm produces a small amount of ATP.

Citric Acid Cycle (Krebs Cycle): In the mitochondria, the products of glycolysis are further oxidized, generating a small amount of ATP directly, along with electron carriers (NADH and FADH2). physio-pedia.com

Oxidative Phosphorylation: The majority of ATP is produced during this final stage in the mitochondria. The electron carriers from the citric acid cycle donate their electrons to the electron transport chain, a process that ultimately drives the synthesis of approximately thirty-two molecules of ATP for every molecule of glucose oxidized. wikipedia.orgnih.gov The energy released from the oxidation of carbohydrates is used to convert ADP back into ATP, ensuring a continuous supply for the cell. doctorlib.org

Lipid Metabolism: The breakdown of fatty acids, known as beta-oxidation, is another major source of ATP. wikipedia.org In this process, fatty acid chains are progressively shortened, producing acetyl-CoA, NADH, and FADH2 with each cycle. wikipedia.org The acetyl-CoA enters the citric acid cycle, and the NADH and FADH2 are used in oxidative phosphorylation to generate large quantities of ATP. wikipedia.org Dozens of ATP molecules can be generated from the oxidation of a single long-chain fatty acid. wikipedia.org

Adenosine Triphosphate's Involvement in Active Transport Mechanisms

ATP plays a crucial role in powering active transport, a process that moves molecules and ions across cellular membranes against their concentration or electrochemical gradients. nih.govnews-medical.netaatbio.com This movement requires energy, which is directly supplied by the hydrolysis of ATP. news-medical.netaatbio.com This energy input allows cells to maintain specific concentrations of ions and molecules essential for various physiological functions. aatbio.comnih.gov

Driving Ion Pumps (e.g., Na+/K+-ATPase, Ca2+-ATPases)

Ion pumps are transmembrane proteins that use the energy from ATP hydrolysis to transport ions across the membrane.

Na+/K+-ATPase: The sodium-potassium pump is a vital enzyme found in the plasma membrane of all animal cells. nih.govyoutube.com It actively pumps three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. nih.govnih.gov This process, which involves phosphorylation of the pump protein, is crucial for maintaining the resting membrane potential, regulating cell volume, and driving the secondary active transport of other solutes. nih.govyoutube.comyoutube.com

Ca2+-ATPases: Calcium-ATPases are responsible for pumping calcium ions (Ca2+) out of the cytoplasm, either into the extracellular space or into intracellular stores like the sarcoplasmic reticulum in muscle cells. researchgate.netmdpi.comnih.gov The hydrolysis of ATP provides the energy for this transport, which is essential for muscle relaxation, signal transduction, and maintaining low intracellular calcium concentrations. mdpi.comnih.gov The reaction mechanism involves the formation of a phosphorylated enzyme intermediate. nih.gov

Table 1: Comparison of Key Ion Pumps Driven by ATP

FeatureNa+/K+-ATPaseCa2+-ATPase
Ions Transported 3 Na+ out, 2 K+ in2 Ca2+ out of cytosol
Energy Source ATP HydrolysisATP Hydrolysis
Stoichiometry 3 Na+ / 2 K+ / 1 ATP2 Ca2+ / 1 ATP
Cellular Location Plasma MembranePlasma Membrane, Sarcoplasmic/Endoplasmic Reticulum
Primary Function Maintenance of resting membrane potential, cell volume regulationMuscle relaxation, signal transduction, maintaining low cytosolic Ca2+

Role in ATP-Binding Cassette (ABC) Transporter Function

ATP-binding cassette (ABC) transporters are one of the largest families of transmembrane proteins, found in all forms of life from prokaryotes to humans. wikipedia.orglibretexts.org These proteins utilize the energy derived from ATP binding and hydrolysis to transport a vast array of substrates across cellular membranes. wikipedia.orglibretexts.orgnih.gov The substrates include amino acids, lipids, sterols, ions, peptides, sugars, and drugs. libretexts.orgnih.gov

The function of ABC transporters is explained by the "ATP-switch" model. researchgate.net These transporters typically consist of two transmembrane domains (TMDs), which form the transport pathway, and two nucleotide-binding domains (NBDs), where ATP binds and is hydrolyzed. acs.org The binding of ATP induces a conformational change, bringing the NBDs together into a "closed dimer" state. researchgate.net This change reorients the TMDs, exposing the substrate-binding site to the opposite side of the membrane and often reducing its affinity, which leads to substrate release. researchgate.net Subsequent ATP hydrolysis causes the dissociation of the NBD dimer, resetting the transporter to its initial state. researchgate.net

ABC transporters are categorized as importers or exporters:

Importers: Primarily found in prokaryotes, these transporters are essential for the uptake of nutrients such as sugars, amino acids, and vitamins into the cell. wikipedia.orglibretexts.org

Exporters: Present in both prokaryotes and eukaryotes, these transporters function as pumps to extrude toxins, drugs, and other metabolic products from the cell. libretexts.org

Table 2: Overview of ATP-Binding Cassette (ABC) Transporter Function

CharacteristicDescription
Energy Source ATP binding and hydrolysis
Core Structure Two Transmembrane Domains (TMDs), Two Nucleotide-Binding Domains (NBDs)
Mechanism ATP-switch model: ATP binding causes conformational change for transport, hydrolysis resets the transporter
Functions Nutrient uptake (importers), toxin/drug efflux (exporters), lipid transport
Substrate Diversity Ions, amino acids, peptides, sugars, lipids, sterols, drugs

Adenosine Triphosphate in Cellular and Molecular Signaling Pathways

Intracellular Signaling Modulations by Adenosine (B11128) Triphosphate

Within the cell, ATP is a critical component of numerous signaling cascades, acting as a phosphate (B84403) donor, a regulator of ion balance, and a precursor for other signaling molecules.

One of the most fundamental roles of ATP in intracellular signaling is as a phosphate donor in phosphorylation reactions catalyzed by enzymes known as kinases. thermofisher.comnih.gov This process is a ubiquitous post-translational modification that regulates the function of a vast number of proteins. thermofisher.comcreative-proteomics.com In these reactions, the terminal (gamma) phosphate group of an ATP molecule is transferred to a specific amino acid residue—typically serine, threonine, or tyrosine—on a substrate protein. thermofisher.comcreative-proteomics.com This transfer is facilitated by magnesium (Mg2+), which chelates the phosphate groups of ATP, lowering the energy barrier for the transfer. thermofisher.com

The addition of a negatively charged phosphate group can induce a conformational change in the protein, altering its activity, localization, or its ability to interact with other molecules. nih.gov This reversible process, counteracted by phosphatases, acts as a molecular switch, turning signaling pathways on or off. nih.gov Reversible protein phosphorylation is a key regulatory mechanism in a multitude of cellular processes, including the cell cycle, cell growth, apoptosis, and signal transduction pathways. thermofisher.com Nearly all protein kinases use ATP as the cosubstrate, highlighting its central role in the "phosphoproteome," which comprises the entire set of phosphorylated proteins in a cell. thermofisher.com

ATP is essential for maintaining the tightly controlled balance of intracellular calcium ions (Ca2+), a critical second messenger in its own right. nih.gov Cells maintain a very low concentration of cytosolic Ca2+ at rest, creating a steep electrochemical gradient that allows for rapid influx upon stimulation. wikipedia.orgwikipedia.org This maintenance is largely achieved by ATP-dependent calcium pumps. nih.govwikipedia.org

Two major types of these pumps are the Plasma Membrane Ca2+-ATPase (PMCA) and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). nih.govwikipedia.orgmdpi.com

PMCA is located in the plasma membrane and actively transports Ca2+ out of the cell, powered by the hydrolysis of ATP. wikipedia.orgwikipedia.org It has a high affinity for Ca2+, enabling it to effectively remove ions even at low intracellular concentrations. wikipedia.org

SERCA is found in the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER). wikipedia.orgnih.gov It sequesters Ca2+ from the cytosol into the ER/SR lumen, also at the expense of ATP hydrolysis. wikipedia.orgnih.gov This action is crucial for terminating Ca2+ signals and refilling intracellular stores. nih.gov

Both PMCA and SERCA are P-type ATPases, characterized by the formation of a phosphorylated enzyme intermediate during their reaction cycle. nih.govwikipedia.org By fueling these pumps, ATP ensures that resting calcium levels are kept low and that Ca2+ signals are transient, preventing cellular toxicity and allowing for precise signal encoding. wikipedia.orgnih.gov

ATP serves as the direct precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular responses. nih.govwikipedia.org The enzyme responsible for this conversion is adenylyl cyclase (also known as adenylate cyclase). nih.govtaylorandfrancis.com

Upon activation, typically by G protein-coupled receptors, adenylyl cyclase catalyzes the transformation of ATP into cAMP. wikipedia.orgreactome.org The reaction involves the enzyme forming a cyclic phosphodiester bond with the alpha-phosphate group of ATP, which results in the release of pyrophosphate. nih.govproteopedia.org This process requires magnesium ions (Mg2+) as a cofactor. nih.gov The cAMP produced then acts as a regulatory signal by binding to and activating specific target proteins, most notably cAMP-dependent protein kinases (like Protein Kinase A or PKA), which in turn phosphorylate other proteins to continue the signaling cascade. wikipedia.org To date, nine distinct forms of mammalian adenylyl cyclase have been identified. nih.gov

Extracellular Purinergic Signaling Mediated by Adenosine Triphosphate

When released from cells, ATP acts as a potent extracellular signaling molecule, mediating what is known as purinergic signaling. wikipedia.org This form of communication involves the activation of specific purinergic receptors on the surface of the same cell (autocrine signaling) or adjacent cells (paracrine signaling). nih.gov Extracellular ATP regulates a wide variety of physiological processes, including neurotransmission, immune responses, inflammation, and blood flow. wikipedia.orgaacrjournals.orgphysiology.org The signaling effects are mediated by two families of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. aacrjournals.orgphysiology.orgrupress.org

For ATP to function as an extracellular signal, it must be released from the cell's interior, where its concentration is high, into the extracellular space. researchgate.net This release is not simply a result of cell damage or death but occurs through regulated, non-lytic mechanisms. researchgate.netmdpi.com These mechanisms include vesicular exocytosis, similar to neurotransmitter release, and release through various ATP-permeable channels. researchgate.netnih.govoup.com

A major pathway for non-vesicular ATP release is through large-pore channels embedded in the plasma membrane. nih.govnih.gov These channels must have a pore large enough to accommodate the relatively large, negatively charged ATP molecule. nih.govnih.gov Key channels implicated in this process include volume-regulated anion channels (VRACs), pannexins, and connexins. nih.govnih.govresearchgate.net

Volume-Regulated Anion Channels (VRACs): These channels are activated by cell swelling and are crucial for regulatory volume decrease by allowing the efflux of chloride ions and organic osmolytes. wikipedia.orgnih.gov VRACs have also been identified as a pathway for ATP release. nih.govwikipedia.org Studies have shown that VRACs, composed of LRRC8 protein subunits, can transport ATP, contributing to processes like antitumor immunity by facilitating the transport of other signaling molecules like cGAMP in response to extracellular ATP. aai.orgnih.gov

Pannexins: Pannexins, particularly Pannexin-1 (Panx1), form channels in the plasma membrane that are permeable to ATP. nih.govnih.gov Panx1-mediated ATP release has been documented in numerous cell types, including erythrocytes, astrocytes, and epithelial cells, under various physiological and pathological stimuli like mechanical stress or low oxygen. nih.govnih.govroyalsocietypublishing.org The activation of Panx1 channels can be a downstream event following the stimulation of other receptors, serving to amplify the initial signal by releasing ATP, which then acts on purinergic receptors in a positive feedback loop. rupress.orgnih.gov

Connexins: Connexins are proteins that typically form gap junctions for direct cell-to-cell communication. However, they can also form "hemichannels," which are half-junctions that provide a direct conduit between the cytoplasm and the extracellular space. nih.govnih.gov These hemichannels are permeable to small molecules, including ATP. nih.govmdpi.com The opening of connexin hemichannels, such as those formed by Connexin 43 (Cx43) and Connexin 32 (Cx32), can be triggered by changes in intracellular redox potential or growth factor signaling, leading to ATP release. nih.govnih.govjneurosci.org This mechanism is vital in processes like the propagation of intercellular calcium waves and neural development. nih.govpnas.org

Table 1: Key Channels Involved in ATP Release This table is interactive. Click on the headers to sort the data.

Channel Family Key Proteins Primary Function / Role in ATP Release
Volume-Regulated Anion Channels (VRACs) LRRC8 subunits (e.g., LRRC8A) Activated by cell swelling; mediate regulatory volume decrease and release of ATP and other osmolytes. wikipedia.orgnih.gov
Pannexins Pannexin-1 (Panx1) Form ATP-permeable channels activated by mechanical and chemical stimuli, amplifying purinergic signals. nih.govnih.govroyalsocietypublishing.org
Connexins Connexin 43 (Cx43), Connexin 32 (Cx32), Connexin 26 (Cx26) Form hemichannels that allow direct release of ATP from the cytoplasm to the extracellular space, mediating paracrine signaling. nih.govmdpi.comjneurosci.org

Table 2: Compound Names Mentioned

Compound Name
Adenosine triphosphate
Adenosine triphosphate disodium (B8443419) hydrate (B1144303)
Adenosine diphosphate (B83284)
Cyclic adenosine monophosphate
Calcium
Magnesium
Pyrophosphate
Serine
Threonine
Tyrosine
cGAMP (Cyclic GMP-AMP)
Chloride
Glutamate (B1630785)

Mechanisms of Adenosine Triphosphate Release from Cells

Exocytotic Vesicular Release

One of the primary regulated pathways for the release of adenosine triphosphate is through vesicular exocytosis. nih.gov In this process, ATP is actively transported from the cytoplasm into intracellular vesicles or granules. This storage is facilitated by a specific vesicular nucleotide transporter (VNUT). researchgate.net These ATP-containing vesicles can then fuse with the plasma membrane to release their contents into the extracellular space. researchgate.net This mechanism is fundamental in the nervous system, where ATP is often co-stored and co-released with other classical neurotransmitters like glutamate or GABA from presynaptic terminals. nih.gov

However, this process is not exclusive to neurons. Various non-excitable cells, including endothelial cells, also utilize vesicular exocytosis to release ATP. nih.gov Mechanical stimuli, such as shear stress on vascular endothelial cells, can trigger this form of release. researchgate.netnih.gov The process is calcium-dependent and involves SNARE proteins, which mediate the fusion of the vesicle membrane with the cell membrane, leading to the expulsion of ATP. researchgate.netacs.org This controlled release allows ATP to function as a potent signaling molecule, modulating everything from synaptic transmission to blood flow. nih.govacs.orgacs.org

Release via Membrane Damage or Lysis

Extracellular ATP levels can increase significantly as a direct consequence of cell damage or death. researchgate.net Healthy cells maintain a very high concentration of ATP internally. When a cell's plasma membrane is compromised due to physical trauma, inflammation, or pathological conditions like ischemia, this large intracellular pool of ATP is released into the surrounding environment. nih.govresearchgate.netwikipedia.org This non-regulated, lytic release of ATP serves as a potent "danger" signal, alerting the surrounding tissue to injury. nih.gov

This mechanism is a key component of the inflammatory response. For instance, in ventilator-induced lung injury, excessive ATP release from damaged cells can act as a danger-associated molecular pattern (DAMP), activating inflammatory pathways like the NLRP3 inflammasome. nih.gov Similarly, in conditions of oxygen and glucose deprivation, such as a stroke, the failure of cellular energy production leads to cell injury and the subsequent lytic release of ATP, contributing to the cascade of events that result in tissue damage. wikipedia.org This form of release is also observed in red blood cells through hemolysis, which can be a physiological mechanism to regulate local blood flow in response to stimuli like hypoxia. nih.gov

Purinergic Receptor Systems

Once in the extracellular space, ATP and its metabolites exert their effects by binding to a specific class of receptors known as purinergic receptors. These are broadly divided into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are a family of ion channels that are directly activated by extracellular ATP. wikipedia.orgnih.gov These receptors are trimeric, meaning they are assembled from three protein subunits, which can be identical (homomeric) or different (heteromeric). nih.gov There are seven distinct P2X subunit subtypes identified in mammals (P2X1–7). nih.gov

The binding of ATP—thought to require three molecules per receptor—to the large extracellular domain induces a conformational change in the protein. wikipedia.org This change directly opens an intrinsic ion channel pore. wikipedia.orgnih.gov The channel is permeable to small cations, including sodium (Na+), potassium (K+), and notably, calcium (Ca2+). nih.gov The influx of these ions, particularly Na+ and Ca2+, leads to depolarization of the cell membrane and a rapid increase in intracellular calcium concentration, triggering downstream cellular responses. This entire process occurs within milliseconds, making P2X receptors key mediators of fast synaptic transmission and other rapid physiological events like smooth muscle contraction. nih.gov

FeatureDescription
Receptor Type Ligand-gated ion channel wikipedia.org
Structure Trimeric assembly of P2X1-7 subunits nih.gov
Ligand Extracellular Adenosine Triphosphate (ATP) wikipedia.org
Activation Direct binding of ATP opens the channel pore wikipedia.org
Ion Permeability Non-selective for cations (Na+, K+, Ca2+) nih.gov
Signaling Speed Fast (milliseconds) nih.gov
P2Y Receptors: G Protein-Coupled Receptors

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in mammals: P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄. wikipedia.orgguidetopharmacology.org Unlike the fast-acting P2X receptors, P2Y receptors mediate slower, more modulatory cellular responses. nih.gov These receptors are activated by a range of extracellular nucleotides, not just ATP. For example, P2Y₁ and P2Y₁₂ are preferentially activated by adenosine diphosphate (ADP), P2Y₆ by uridine (B1682114) diphosphate (UDP), and P2Y₁₄ by UDP-glucose. guidetopharmacology.org

Structurally, P2Y receptors feature the characteristic seven transmembrane helices of all GPCRs. tocris.com Ligand binding to the extracellular side of the receptor induces a conformational change that activates an associated intracellular heterotrimeric G protein. wikipedia.orgtocris.com P2Y receptors can be broadly divided into two subfamilies based on the G protein they couple to:

Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca2+ from intracellular stores. guidetopharmacology.orgnih.gov

Gi-coupled receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). guidetopharmacology.orgnih.gov

These signaling pathways allow P2Y receptors to regulate a diverse array of cellular functions, from platelet aggregation to immune responses and neurotransmission. wikipedia.orgnih.gov

G Protein SubfamilyCoupled P2Y ReceptorsPrimary Signaling Pathway
Gq P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁Stimulates Phospholipase C (PLC), leading to increased intracellular Ca2+ guidetopharmacology.orgnih.gov
Gi P2Y₁₂, P2Y₁₃, P2Y₁₄Inhibits Adenylyl Cyclase, leading to decreased cyclic AMP (cAMP) guidetopharmacology.orgnih.gov

Enzymatic Degradation of Extracellular Adenosine Triphosphate and Metabolites

Ecto-Nucleotidases (CD39, CD73) and Adenosine Generation

The primary pathway for the extracellular degradation of ATP involves the sequential action of two key ecto-enzymes: CD39 and CD73. oup.comnih.gov

CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, ENTPD1): This enzyme is the first and rate-limiting step in the ATP degradation cascade. nih.gov CD39 is an integral membrane protein that efficiently hydrolyzes ATP to adenosine diphosphate (ADP), and then further hydrolyzes ADP to adenosine monophosphate (AMP). nih.govnih.gov By breaking down ATP and ADP, CD39 effectively terminates signaling through most P2X and P2Y receptors. nih.govnih.gov

CD73 (Ecto-5'-nucleotidase, NT5E): This enzyme performs the final step in the cascade. CD73 is a glycosyl phosphatidylinositol (GPI)-linked protein that dephosphorylates AMP, yielding adenosine and inorganic phosphate. nih.gov The generation of adenosine is a critical outcome of this pathway, as adenosine is itself a potent signaling molecule that acts on P1 purinergic receptors, often mediating effects that are counter-regulatory to those of ATP, such as immunosuppression. oup.comnih.gov

Together, the coordinated action of CD39 and CD73 creates a sophisticated regulatory system that controls the switch from pro-inflammatory ATP signaling to anti-inflammatory adenosine signaling in environments like tumors and sites of inflammation. nih.govresearchgate.net

Influence of Adenosine on P1 Receptors

Adenosine, a nucleoside derived from the breakdown of adenosine triphosphate (ATP), plays a pivotal role in cellular signaling by activating a specific group of G protein-coupled receptors known as P1 receptors. frontiersin.orgnih.govnih.gov These receptors are integral to a wide array of physiological processes and are categorized into four subtypes: A1, A2A, A2B, and A3. nih.govnih.govnih.gov Each subtype exhibits a distinct pharmacological profile, tissue distribution, and mechanism for coupling to intracellular signaling pathways. nih.gov

The A1 and A3 receptor subtypes predominantly couple to inhibitory G proteins (Gi/o). nih.govnih.gov Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov This reduction in cAMP levels results in decreased activity of protein kinase A (PKA). nih.gov In some instances, the A1 receptor can also activate phospholipase C (PLC) through a pertussis toxin-sensitive G protein. nih.gov

Conversely, the A2A and A2B receptors are primarily coupled to stimulatory G proteins (Gs). nih.govnih.gov Activation of these receptors stimulates adenylyl cyclase, leading to an elevation in intracellular cAMP and subsequent activation of PKA. nih.govnih.gov The A2B receptor can also couple to Gq proteins, leading to the activation of PLC. nih.gov The affinity of adenosine for these receptors varies, with A1, A3, and A2A receptors being high-affinity, while the A2B receptor is a low-affinity receptor, typically activated under conditions of significant adenosine release, such as tissue injury or stress. nih.gov

Table 1: Characteristics of Adenosine P1 Receptor Subtypes

Receptor SubtypePrimary G Protein CouplingKey Second Messenger PathwayGeneral Cellular Response
A1 Gi/o↓ cAMPInhibitory
A2A Gs↑ cAMPStimulatory
A2B Gs / Gq↑ cAMP / ↑ PLC activityStimulatory
A3 Gi/o↓ cAMPInhibitory

Role of Extracellular Adenosine Triphosphate in Specific Physiological Processes

Neurotransmission and Neuromodulation

Extracellular ATP is a fundamental signaling molecule in the central and peripheral nervous systems, functioning as both a neurotransmitter and a neuromodulator. nih.govnih.govresearchgate.net It is often co-released with other classical neurotransmitters, such as acetylcholine, GABA, and glutamate. nih.govucsd.edu Once released into the synaptic cleft, ATP can act on two major families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors. frontiersin.orgnih.govresearchgate.net

Activation of P2X receptors, which are ligand-gated ion channels, by ATP leads to a rapid influx of cations, resulting in depolarization and fast excitatory synaptic transmission. nih.govresearchgate.net In contrast, the activation of G protein-coupled P2Y receptors initiates slower neuromodulatory responses that can influence neurotransmitter release and synaptic plasticity. researchgate.net The subsequent breakdown of ATP to adenosine by ectonucleotidases introduces another layer of regulation, as adenosine typically exerts inhibitory effects through P1 receptors, thereby fine-tuning synaptic transmission. researchgate.net

Cellular Motility and Migration

Extracellular ATP is a key regulator of cell motility and migration. nih.gov Under physiological conditions, the release of ATP can act as a guidance cue for immune cells. nih.gov For instance, naive T cells in lymph nodes constitutively produce extracellular ATP in response to chemokines, which helps regulate their migration. nih.gov In the context of cancer, the architecture of the extracellular matrix can influence the energy expenditure of migrating metastatic cells. nih.gov Studies have shown that the ATP:ADP ratio within cancer cells changes depending on the density and alignment of collagen matrices, suggesting that cells tune their energy production and utilization in response to their microenvironment to facilitate migration. nih.gov Furthermore, in gastric cancer, stem-like cells have been shown to release more ATP and exhibit higher expression of the ectonucleotidase CD39, which may contribute to their migration and invasion capabilities. mdpi.com

Organ Development and Homeostasis

Purinergic signaling, mediated by extracellular ATP and its derivatives, plays a crucial role throughout development and in the maintenance of organ homeostasis. nih.gov These signaling molecules are involved in fundamental developmental processes including cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Functional P1 and P2 receptors are expressed in various developing organ systems, including the heart, blood vessels, skeletal muscle, and nervous system. nih.gov For example, in the gastrointestinal tract, purinergic signaling is involved in neuromuscular transmission, secretion, and vascular activity. nih.gov In the kidney, adenosine signaling via A2A and A2B receptors is complex; while short-term activation can be anti-inflammatory, persistent exposure can promote renal fibrosis. nih.gov This highlights the context-dependent and multifaceted role of purinergic signaling in organ function.

Regulation of Secretion (e.g., Insulin)

Extracellular ATP is a significant modulator of secretion in various tissues, with a well-documented role in insulin (B600854) release from pancreatic β-cells. nih.govfrontiersin.org ATP is co-secreted with insulin in response to elevated glucose levels. nih.govnih.gov This extracellular ATP then acts as an autocrine and paracrine signal, activating P2 receptors on β-cells to modulate insulin secretion. nih.govnih.gov Specifically, exogenous ATP can stimulate insulin secretion, and conversely, scavenging extracellular ATP can reduce glucose-stimulated insulin secretion. nih.gov In human islets, this positive feedback loop is mediated by the activation of P2X3 receptors, enhancing the β-cell's sensitivity to glucose fluctuations. pnas.org The subsequent degradation of ATP to adenosine adds another layer of control, as adenosine can inhibit insulin secretion, demonstrating a dual regulatory mechanism for fine-tuning glucose homeostasis. researchgate.net

Microglia-Neuron Communication and Brain Development

In the brain, extracellular ATP is a key signaling molecule in the communication between microglia and neurons. nih.govneurosciencenews.com When neurons are active or injured, they release ATP, which acts as a "find-me" signal that microglia can sense through their purinergic receptors, particularly P2Y12. neurosciencenews.comnih.govyoutube.com This triggers the microglia to extend their processes toward the source of the ATP. nih.govyoutube.com This communication is vital for brain development, including the process of synaptic pruning, where microglia eliminate unnecessary synapses to refine neural circuits. youtube.comyoutube.com The release of ATP at synapses can guide microglia to these specific connections. youtube.com This intricate signaling system underscores the importance of extracellular ATP in shaping the developing brain and responding to neuronal activity and pathology. nih.gov

Responses to Tissue Injury

Adenosine triphosphate (ATP), a molecule central to cellular energy metabolism, assumes a critical signaling role in the extracellular space, particularly in response to tissue injury. frontiersin.orgtrueenergysocks.com When cells are damaged or stressed, they release ATP, which then functions as a potent damage-associated molecular pattern (DAMP). frontiersin.orgnih.govwikipedia.orgscienceopen.com This extracellular ATP (eATP) initiates a cascade of physiological and pathological responses that are fundamental to inflammation, immune defense, and tissue regeneration. nih.govnih.govresearchgate.net

Upon tissue injury, ATP is released into the extracellular milieu from necrotic and stressed cells. nih.govnih.gov The concentration of ATP within cells is high (1–10 mM), ensuring that a significant amount is discharged upon cell lysis. frontiersin.org This release is a primary trigger for the innate immune system, alerting it to cellular damage. nih.govwikipedia.org The eATP then binds to and activates a specific family of purinergic receptors, primarily the P2X and P2Y receptors, which are expressed on a wide variety of cell types involved in the healing process. frontiersin.orgnih.govresearchgate.net

The activation of these receptors by eATP leads to a series of downstream events, including the recruitment of inflammatory cells, the release of cytokines and chemokines, and the stimulation of cell proliferation and migration to facilitate tissue repair. nih.govplos.orgresearchgate.net For instance, eATP serves as a "find-me" signal for phagocytes, such as macrophages and neutrophils, guiding them to the site of injury to clear cellular debris. nih.gov

Research has demonstrated that this ATP-mediated signaling is crucial for wound healing in various tissues. nih.govnih.gov In skin injuries, for example, eATP has been shown to accelerate wound closure and promote the formation of new tissue. nih.govfrontiersin.org Similarly, in the cornea, purinergic signaling initiated by ATP release is one of the earliest and most vital responses to injury, necessary for proper healing. nih.gov

The role of eATP in tissue injury is multifaceted, encompassing both pro-inflammatory and regenerative processes. The precise outcome of purinergic signaling depends on the concentration of eATP, the specific P2 receptors activated, and the cell type involved. researchgate.netresearchgate.net The subsequent sections will delve into the detailed research findings that elucidate the complex role of adenosine triphosphate in the response to tissue injury.

Detailed Research Findings

Extensive research has illuminated the intricate mechanisms by which extracellular ATP modulates the response to tissue injury. These findings highlight the dual role of ATP in both initiating inflammation and promoting subsequent repair and regeneration.

One of the key findings is the role of ATP in recruiting and activating immune cells. Following tissue damage, released ATP acts as a chemoattractant for phagocytes. nih.gov Specifically, the P2Y2 receptor has been identified as a sensor for ATP released from necrotic cells, which is crucial for the recruitment of neutrophils and macrophages to the site of injury. nih.gov Studies have shown that the hydrolysis of ATP at a burn site can reduce neutrophil infiltration and subsequent tissue necrosis, underscoring the potent pro-inflammatory role of eATP. oup.com

Furthermore, ATP signaling is instrumental in the production and release of inflammatory mediators. Activation of the P2X7 receptor on monocytic cells by high concentrations of eATP promotes the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.govresearchgate.net IL-1β is a key cytokine in the inflammatory response, and its production is often dependent on the activation of the NLRP3 inflammasome, a process in which ATP plays a critical role. wikipedia.orgmdpi.com Research has shown that systemic removal of eATP can prevent the accumulation of IL-1β and other cytokines like TNF-α, thereby reducing systemic inflammation and tissue damage. nih.gov

Conversely, purinergic signaling also contributes significantly to the resolution of inflammation and tissue regeneration. For instance, activation of the P2X7 receptor on human monocytes has been observed to trigger the release of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor essential for wound repair. nih.gov Some studies have reported that intracellular delivery of ATP can lead to extremely rapid tissue regeneration, starting less than 24 hours after injury, accompanied by massive macrophage trafficking and direct collagen production. plos.orgnih.govresearchgate.net This process appears to bypass the traditional formation of a provisional extracellular matrix, significantly shortening the healing process. plos.orgnih.gov

The table below summarizes key research findings on the role of ATP and its receptors in response to tissue injury.

Research AreaKey FindingInvolved ReceptorsTissue/Cell TypeReference
Immune Cell Recruitment Extracellular ATP acts as a "find-me" signal for phagocytes.P2Y2Neutrophils, Macrophages nih.gov
Inflammation ATP hydrolysis reduces neutrophil activity and tissue necrosis.Not specifiedMurine burn model oup.com
Cytokine Release P2X7 activation on monocytes promotes IL-1β and VEGF release.P2X7Human Monocytes nih.gov
Wound Healing ADP, an ATP metabolite, accelerates cutaneous wound healing.P2Y12, P2Y1Diabetic Mice Skin frontiersin.org
Tissue Regeneration Intracellular ATP delivery leads to rapid tissue regeneration.Not specifiedRabbit wound model plos.orgnih.gov
Corneal Repair P2Y2 and P2X7 receptors are vital for corneal wound healing.P2Y2, P2X7Cornea nih.gov
Lung Injury Repair ATP promotes the repair of wounded alveolar epithelial cells.P2Y2Rat Alveolar Epithelial Cells plos.org

These findings collectively demonstrate that adenosine triphosphate is a master regulator of the cellular and molecular pathways that govern the response to tissue injury, from the initial inflammatory phase to the final regenerative stage.

Structural Biology and Biophysical Characterization of Adenosine Triphosphate Disodium Hydrate

Conformational Analysis of the Adenosine (B11128) Triphosphate Molecule

The flexibility of the ATP molecule allows it to adopt various conformations, which are crucial for its biological activity. This conformational landscape is defined by the arrangement of its constituent parts: the triphosphate chain, the ribose sugar, and the adenine (B156593) base.

The triphosphate chain of ATP is not a rigid structure. In the absence of strong cation influences, it often assumes a folded conformation. acs.org This folding brings the terminal gamma-phosphate group into proximity with the adenine ring. This conformation is a significant feature observed in crystallographically independent molecules of ATP. royalsocietypublishing.org The folded structure is thought to be stabilized by intramolecular interactions.

The ribose ring is non-planar and can exist in several conformations, most commonly the C2'-endo and C3'-endo puckers. leibniz-fli.de In the C2'-endo conformation, the C2' atom of the ribose is displaced on the same side of the furanose ring as the C5' atom, while in the C3'-endo pucker, the C3' atom is displaced on that side. colostate.edu Studies have shown that in solution, the ribose ring of ATP can adopt multiple pucker conformations, but when bound to proteins, it tends to favor either C2' exo or C2' endo. nih.gov In crystalline structures of ATP disodium (B8443419) hydrate (B1144303), different ribose puckers have been observed in crystallographically independent molecules, such as C3'-endo in one molecule and C2'-endo in another. royalsocietypublishing.org

The glycosidic bond torsion angle (χ) describes the rotation of the adenine base relative to the ribose sugar. nakb.org This angle can be in either a syn or anti conformation. colostate.edu In the anti conformation, the base is positioned away from the sugar, which is the more common conformation in B-DNA. In the syn conformation, the base is positioned over the ribose ring. colostate.edu The combination of specific ribose puckers and glycosidic bond angles is often unique to the protein-bound state of ATP, suggesting that proteins can induce conformational changes in ATP that are less common in aqueous solution. nih.gov

Table 1: Key Conformational Parameters of the ATP Molecule

Parameter Description Common Conformations
Triphosphate Chain The spatial arrangement of the three phosphate (B84403) groups. Folded, Extended
Ribose Pucker The out-of-plane conformation of the furanose ring. C2'-endo, C3'-endo
Glycosidic Bond (χ) The torsion angle around the N-glycosidic bond. anti, syn

Crystalline Structures of Adenosine Triphosphate Disodium Hydrate

The three-dimensional arrangement of ATP molecules, sodium ions, and water molecules in the solid state provides invaluable insights into the molecule's intrinsic conformational preferences and intermolecular interactions. X-ray diffraction has been the primary technique for elucidating these structures.

The crystalline form of adenosine triphosphate disodium salt can exist in different hydration states, including trihydrate, dihydrate, and monohydrate forms. The transition between these states is often reversible and dependent on humidity. researchgate.net

X-ray diffraction studies have successfully determined the crystal structures of these hydrates. For instance, the crystal structure of the disodium salt of ATP has been determined to a resolution of 0.9 Å. royalsocietypublishing.org In one study, the crystals were found to be orthorhombic, with the space group P2₁2₁2₁. royalsocietypublishing.org The asymmetric unit of the trihydrate was found to contain two ATP molecules, four sodium ions, and six water molecules. royalsocietypublishing.org The crystal structure of the dihydrate has also been solved and shown to be orthorhombic with the same space group. researchgate.net The ability to study these different hydration states provides a deeper understanding of how water molecules contribute to the stability and conformation of ATP in a crystalline environment.

Table 2: Crystallographic Data for this compound

Hydration State Crystal System Space Group Key Findings Reference
Trihydrate Orthorhombic P2₁2₁2₁ Asymmetric unit contains 2 ATP, 4 Na+, 6 H₂O. royalsocietypublishing.org royalsocietypublishing.org
Dihydrate Orthorhombic P2₁2₁2₁ Reversible transition from trihydrate at low humidity. researchgate.net researchgate.net

The stability of the crystal lattice of ATP disodium hydrate is maintained by a complex network of intermolecular interactions. mdpi.com These include hydrogen bonding, π-π stacking interactions, and interactions mediated by the sodium ions and water molecules.

In the crystal structure, the adenine bases exhibit considerable overlap and are stacked along one of the crystal axes. royalsocietypublishing.org Hydrogen bonds are prevalent, involving the adenine base, the ribose hydroxyl groups, the phosphate oxygen atoms, and the water molecules. royalsocietypublishing.org The sodium ions play a crucial role in coordinating the ATP molecules. For example, two sodium ions can coordinate two ATP molecules through the phosphate oxygens and the N7 position of the adenine base, forming a "dimer" that acts as a fundamental structural unit. royalsocietypublishing.org The water molecules are also integral to the structure, forming hydrogen bonds that bridge different parts of the ATP molecules and connect them to the sodium ions. royalsocietypublishing.org

Interactions of Adenosine Triphosphate with Metal Ions

The interaction of ATP with metal ions is fundamental to its biological function. Metal ions, particularly divalent cations like magnesium (Mg²⁺), play a critical role in stabilizing the triphosphate chain and facilitating enzymatic reactions involving ATP. mpg.denih.gov

X-ray crystallography and other techniques have been employed to study the coordination of metal ions with ATP. nih.govtandfonline.com In many cases, the metal ion coordinates to the oxygen atoms of the α, β, and γ phosphate groups. nih.govtandfonline.com For instance, X-ray structures of ternary complexes containing Mg(II), Ca(II), Mn(II), and Co(II) with ATP have shown that the metal ions are hexa-coordinated by the phosphate groups of two ATP molecules. nih.govtandfonline.com This coordination can effectively block the interaction of the metal ion with the adenine base. nih.govtandfonline.com

Furthermore, studies have revealed the presence of a second, fully hydrated metal ion that engages in a strong hydrogen bond with the γ-phosphate group of ATP. nih.govtandfonline.com This interaction is thought to be a possible step in facilitating the cleavage of the β-γ phosphate bond during phosphoryl transfer reactions. nih.govtandfonline.com Nuclear magnetic resonance (NMR) studies have also provided insights into the binding of metal ions like Mn²⁺, Ni²⁺, and Co²⁺ to the different phosphate groups of ATP. aip.org Recent studies using liquid-jet photoemission spectroscopy have provided site-specific information on the interaction between magnesium ions and the different phosphate groups, as well as a suggested interaction with the adenine moiety. mpg.de

Table 3: Common Metal Ion Interactions with ATP

Metal Ion Primary Coordination Sites Significance
Mg²⁺ β and γ phosphate groups Essential for ATP stability and enzymatic reactions. mpg.de
Ca²⁺ α, β, and γ phosphate groups Can form complexes with ATP. nih.govtandfonline.com
Mn²⁺ α, β, and γ phosphate groups Used as a probe in spectroscopic studies. nih.govaip.org
Co²⁺ α, β, and γ phosphate groups Forms complexes with defined coordination geometries. nih.govaip.org

Magnesium Ion Coordination and Its Effect on Adenosine Triphosphate Conformation

Adenosine triphosphate (ATP) rarely exists in an unbound state within the cellular environment; it is predominantly found in a complex with a divalent cation, most commonly magnesium (Mg²⁺). nih.govacs.org This interaction is crucial for stabilizing the negatively charged triphosphate tail and is fundamental to the biochemical reactions ATP participates in. acs.org The coordination of Mg²⁺ with the phosphate groups of ATP is not random; it results in distinct conformational states.

The interaction between the divalent cation and the phosphate oxygen atoms leads to the formation of discrete, tightly bound states. nih.govacs.org In aqueous solutions, two primary coordination geometries for the ATP⁴⁻·Mg²⁺ complex have been identified:

Tridentate Coordination (C3): In this conformation, the magnesium ion is coordinated by all three phosphate groups (α, β, and γ). nih.gov

Bidentate Coordination (C2): Here, the magnesium ion interacts only with the terminal β and γ phosphate groups. nih.gov

These two states, C2 and C3, are nearly equal in energy but are separated by a significant energy barrier. nih.gov Molecular dynamics simulations and computational studies have investigated the free energy difference between these states, with some force fields calculating a free energy difference close to zero, while others suggest a slight preference for the C2 state. nih.gov The coordination is highly stable, with molecular dynamics simulations showing a pyramidal arrangement with the phosphate oxygens. acs.org Liquid-Jet Photoemission Spectroscopy (LJ-PES) has provided direct evidence of Mg²⁺ interaction with the different phosphate groups and has also suggested a potential interaction with the adenine portion of the molecule. mpg.de This detailed coordination geometry is key to how ATP is recognized and utilized by enzymes. acs.org

Table 1: Predominant ATP·Mg²⁺ Coordination Geometries in Aqueous Solution This table summarizes the main coordination states between magnesium ions and the ATP molecule as identified in biophysical studies.

Coordination State Abbreviation Description
Tridentate C3 Mg²⁺ ion is coordinated by oxygen atoms from the α, β, and γ phosphate groups. nih.gov

Influence of Divalent Cations on Adenosine Triphosphate Hydrolysis Thermodynamics

The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pᵢ) is a thermodynamically favorable reaction that releases a significant amount of free energy, which is harnessed to power numerous cellular processes. wikipedia.orglumenlearning.combritannica.com The precise amount of this energy is highly dependent on the cellular environment, including pH and the concentration of divalent cations like Mg²⁺. wikipedia.org

Divalent cations are required for nearly all enzymatic reactions involving ATP hydrolysis. acs.orgnih.gov They play a critical role in coordinating the phosphate groups at the catalytic site of enzymes. nih.gov The presence of Mg²⁺ directly influences the free energy of hydrolysis (ΔG). At a standard state (1 M concentrations), the hydrolysis of ATP releases approximately -30.5 kJ/mol. wikipedia.org However, under physiological conditions, this value can be much higher, around -57 kJ/mol. libretexts.org The concentration of Mg²⁺ modulates this value; for instance, the standard free energy change (ΔG°') for ATP hydrolysis is about -35.7 kJ/mol without Mg²⁺, but this value decreases to -31 kJ/mol at a Mg²⁺ concentration of 5 mM. wikipedia.org This is because the binding of Mg²⁺ ions to the negatively charged oxygen atoms of ATP provides some stabilization. wikipedia.org

Studies on reconstituted ADP/ATP translocators have shown that divalent cations decrease the exchange activity by forming complexes with the adenine nucleotides, confirming that only the free nucleotides are transported. nih.gov The stability constants (Kₙ) for these complexes have been determined from such experiments, highlighting the strong affinity between the cation and the nucleotide. nih.gov Insufficient ATP hydrolysis free energy, which is modulated by these cations, can lead to dysfunctional cellular processes, such as impaired calcium oscillation in pancreatic β-cells. aps.org

Table 2: Effect of Mg²⁺ Concentration on ATP Hydrolysis Free Energy This table shows the relationship between the concentration of magnesium ions and the standard free energy of hydrolysis for ATP.

Mg²⁺ Concentration Standard Free Energy (ΔG°') of Hydrolysis
0 mM -35.7 kJ/mol wikipedia.org

Hydration Dynamics and Water-Adenosine Triphosphate Interactions

Water is not merely a passive solvent but an active and integral component of biomolecular structures, profoundly influencing their stability, dynamics, and function. nih.gov The interaction of water with ATP, forming a hydration shell, is critical to its biological activity. mdpi.comnih.gov The dynamic behavior of proteins and nucleotides is intricately coupled with the dynamics of this surrounding water. mdpi.com

The hydration of ATP involves interactions with various parts of the molecule, including the adenine base, the ribose sugar, and, most significantly, the highly charged phosphate chain. nih.govquora.comrsc.org The extent and nature of this hydration shell are crucial for understanding ATP's role as the universal energy currency. nih.gov

Structurally Bound Water Molecules

Gravimetric studies on amorphous solid films of fully ionized ATP (ATP⁴⁻) show that hydration initially proceeds through the formation of discrete hydrates. nih.gov This indicates the presence of structurally bound water molecules that occupy specific sites on the ATP molecule. These water molecules are tightly associated and form an integral part of the nucleotide's structure in its hydrated form. nih.gov Spectroscopic and crystallographic studies have revealed that hydration and dehydration can induce specific structural transitions in nucleotide crystals, highlighting the role of this ordered water layer. nih.gov Research suggests that in the initial phase of hydration (relative humidity range of 0%-30%), ATP sorbs approximately 3 moles of water per mole of the nucleotide, forming a distinct hydration complex. nih.gov This structured water is strongly bound to the phosphate chain. rsc.org

Influence of Hydration on Adenosine Triphosphate Stability and Reactivity

The hydration shell surrounding ATP is decisive for its stability and reactivity. nih.gov Water molecules are directly involved in the hydrolysis reaction that cleaves the phosphoanhydride bonds, releasing energy. wikipedia.orgbritannica.com The arrangement of water molecules around the phosphate chain can influence the susceptibility of these bonds to cleavage. The high negative charge density of the phosphate groups is stabilized by interactions with water molecules, which in turn affects the energy required for hydrolysis. libretexts.org

Hydration also plays a role in the interaction of ATP with other molecules, such as enzymes and metal ions. The binding of Mg²⁺ to ATP, for instance, alters the hydration shell. teraview.com Studies using terahertz time-domain spectroscopy have shown that the binding of Mg²⁺ to ATP leads to a weakening of water binding in the hydration shell, likely due to the screening of the phosphate-group charges. teraview.com However, the Mg·ATP complex also exhibits an increased number of hydrogen bonds within its hydration shell compared to free ATP. teraview.com This unique hydration structure of the Mg·ATP complex may be biologically significant, as this is the form in which ATP participates in most biochemical reactions. teraview.com Furthermore, ATP released from damaged cells can persist in the environment, and its stability is influenced by the surrounding aqueous matrix, where it can be utilized by organisms as a phosphorus source, contributing to biological instability in certain systems. nih.gov

Advanced Research Methodologies for Studying Adenosine Triphosphate Disodium Hydrate

Spectroscopic Techniques in Adenosine (B11128) Triphosphate Research

Spectroscopic methods are indispensable for investigating the dynamic nature of Adenosine Triphosphate (ATP) in various states. These techniques allow for the detailed examination of its conformation, interactions with other molecules, and the influence of its aqueous environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on the structure, dynamics, and interactions of molecules in both solution and solid states. nih.govfrontiersin.org It is particularly well-suited for studying ATP due to the presence of NMR-active nuclei such as ¹H, ¹³C, ¹⁵N, and ³¹P.

NMR spectroscopy, in conjunction with molecular dynamics (MD) simulations, offers a detailed view of the conformational landscape of ATP. tandfonline.comnih.gov In solution, ATP exists in equilibrium between different conformations, primarily distinguished by the orientation of the adenine (B156593) base relative to the ribose sugar (syn/anti) and the puckering of the ribose ring. acs.org ¹H NMR studies have shown that protonation of the phosphate (B84403) groups influences the conformation, with an anti-conformation being predominant at various temperatures. acs.org

Solid-state NMR (ssNMR) provides complementary information on the conformation of ATP when bound to proteins or in a crystalline state. nih.govnih.gov Recent studies using ¹³C ssNMR have been instrumental in determining the ribose ring conformation of ATP when bound to membrane proteins like Na,K-ATPase. nih.govresearchgate.net These studies revealed that the ribose ring can adopt different puckers (C3'-endo or C2'-endo) depending on the binding state, highlighting the conformational flexibility of ATP upon interaction with its protein targets. nih.govresearchgate.net

Molecular dynamics simulations further enhance the understanding of ATP's dynamic behavior. These computational methods can model the movement of atoms over time, providing insights into the transitions between different conformational states and the energetics of these processes. tandfonline.comnih.govnih.gov For instance, MD simulations have been used to study the dynamic opening and closing of the nucleotide-binding domains of ABC transporters in the presence and absence of ATP. nih.gov

Table 1: Representative NMR Observables for ATP Conformational Analysis

NMR ParameterNucleusInformation Gained
Chemical Shift¹H, ¹³C, ³¹PElectronic environment, secondary structure, hydrogen bonding. youtube.comaiinmr.comrsc.org
Nuclear Overhauser Effect (NOE)¹H-¹HInternuclear distances, determination of syn/anti conformation.
J-Coupling Constants¹H-¹H, ¹H-³¹PDihedral angles, ribose pucker determination.
Chemical Shift Anisotropy (CSA)¹³C, ³¹PLocal structure and dynamics in solid-state NMR.
Dipolar Coupling¹³C-¹H, ¹⁵N-¹HOrientation of molecular fragments in solid-state NMR. researchgate.net

NMR spectroscopy is a cornerstone technique for mapping the binding interfaces of protein-ATP complexes and characterizing the thermodynamics and kinetics of these interactions. nih.govfrontiersin.orgjohnshopkins.edu Chemical Shift Perturbation (CSP) is one of the most widely used NMR methods for this purpose. frontiersin.org By monitoring the changes in the chemical shifts of protein or ATP signals upon titration, the residues involved in the binding interface can be identified. nih.gov

Both solution and solid-state NMR have been successfully applied to study ATP binding to a wide range of proteins, including motor proteins, kinases, and transporters. nih.govumn.edunih.gov For example, ³¹P NMR diffusion experiments have been used to determine the apparent binding constant and the number of ATP binding sites on serum albumin. umn.edu Solid-state NMR is particularly valuable for studying large, insoluble, or non-crystalline protein-ATP complexes. nih.gov It can provide information on which parts of the protein interact with the nucleotide and reveal conformational changes that occur upon binding. nih.govnih.gov For instance, ssNMR studies on the multidrug ABC transporter BmrA revealed an asymmetric binding and hydrolysis of ATP in its two nucleotide-binding sites. acs.org

Table 2: Key Research Findings on Protein-ATP Interactions using NMR

Protein SystemNMR Technique(s)Key FindingsReference(s)
Serum Albumin³¹P NMR DiffusionDetermined binding constant (K = 75.25 (mol/L)⁻¹) and number of binding sites (n = 10). umn.edu
Multidrug-Resistance-Associated Protein 1 (MRP1) NBD1¹⁵N HSQC, Tryptophan FluorescenceIdentified Trp653 as a key residue in the NBD1-ATP interaction; determined similar affinities for ATP and ADP. nih.gov
DnaB HelicaseSolid-State NMR (¹H, ¹⁹F, ²⁷Al, ³¹P)Characterized the transition state of ATP hydrolysis, revealing a highly mobile aluminum fluoride (B91410) unit mimicking the departing phosphate. nih.gov
Na,K-ATPaseSolid-State NMR (¹³C)Determined that the ATP ribose ring adopts a C3'-endo conformation in the high-affinity E1Na state. nih.govresearchgate.net
BmrA ABC TransporterSolid-State NMR (³¹P)Showed that the symmetry of the ATP-binding sites is lost during hydrolysis but recovered in the post-hydrolytic state. acs.org

The interaction of ATP with water is crucial for its stability, conformation, and function. NMR spectroscopy can probe the hydration shell of ATP by measuring parameters sensitive to the local water environment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect close contacts between water protons and ATP protons, providing information on the location of water molecules in the hydration sphere.

Molecular dynamics simulations complement experimental data by providing a dynamic picture of water molecules surrounding ATP. researchgate.net These simulations can reveal the structure and dynamics of the hydration layers, the residence times of water molecules at specific sites, and the role of water in mediating interactions between ATP and its binding partners. Studies have shown that ATP can act as a "biological hydrotrope," influencing the hydration of proteins and preventing their aggregation, a function that is distinct from its role as an energy currency. nih.gov The triphosphate chain, in particular, has a unique hydration property that is central to many of ATP's functions. nih.gov

X-ray Crystallography for High-Resolution Structure Determination of Adenosine Triphosphate-Protein Complexes

X-ray crystallography is a primary method for obtaining high-resolution, three-dimensional structures of molecules, including complex biological assemblies like protein-ATP complexes. nih.govresearchgate.net The technique involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the molecule can be built. nih.gov

This method has been instrumental in revealing the precise atomic interactions between ATP and the amino acid residues in the active sites of numerous enzymes. plos.orgfrontiersin.org These structures provide a static snapshot of the bound state, offering invaluable insights into the mechanism of ATP binding and hydrolysis. For example, the crystal structure of the E. coli RadD DNA repair protein bound to ADP (derived from ATP hydrolysis in the crystallization condition) revealed the detailed coordination of the nucleotide within the helicase domains. plos.org

However, a significant challenge in crystallographic studies of ATP-protein complexes is the inherent instability of ATP, which can be rapidly hydrolyzed by the protein. nih.gov To overcome this, researchers often use non-hydrolyzable ATP analogs or employ freeze-trapping techniques to capture the complex in a specific state. nih.govnih.gov Despite these challenges, X-ray crystallography remains a vital tool, and recent advances, such as time-resolved crystallography, are beginning to provide insights into the dynamic aspects of ATP-protein interactions. frontiersin.org

Table 3: Representative Data from X-ray Crystallography of ATP/ADP-Protein Complexes

ProteinLigandResolution (Å)Key Structural InsightsReference
E. coli RadDADP2.03Revealed a novel zinc-ribbon domain and detailed nucleotide binding mechanism typical of SF2 helicases. plos.org
Disodium (B8443419) ATP Hydrate (B1144303)-0.9Determined the folded conformation of the triphosphate chain and different ribose puckers in two independent molecules. royalsocietypublishing.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. youtube.comyoutube.com When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. youtube.com This results in a unique "fingerprint" spectrum for each molecule.

Raman spectroscopy has been used to study ATP in aqueous solutions, allowing for the differentiation between ATP, ADP, and AMP based on their vibrational spectra. nih.gov The technique is sensitive to the ionization state of the phosphate groups, with specific Raman bands serving as indicators of the degree of protonation. nih.gov For instance, lines around 960 cm⁻¹ and 1100 cm⁻¹ are indicative of the ionization of the terminal phosphate group. nih.gov

Furthermore, Raman spectroscopy can be applied to study the low-frequency lattice vibrations that are important in the dynamics of molecular crystals and flexible frameworks. rsc.org In the context of ATP, studying its vibrational energy flow is crucial for understanding how energy is stored and transferred within the molecule. researchgate.net Theoretical studies combining molecular dynamics with vibrational analysis have investigated how energy deposited in a specific bond propagates through the entire ATP molecule. researchgate.net

Table 4: Characteristic Raman Bands of Adenosine Phosphates in Aqueous Solution

CompoundpH RangeNotable Raman Lines (cm⁻¹)Vibrational Mode AssignmentReference
ATP0.5 - 13.5~960, ~1100Indicative of terminal phosphate group ionization. nih.gov
ADP0.5 - 13.5Distinguishable from ATP and AMP across the pH range.Phosphate and adenine ring vibrations. nih.gov
AMP0.5 - 13.5Distinguishable from ATP and ADP across the pH range.Phosphate and adenine ring vibrations. nih.gov

Dielectric Spectroscopy for Hydration Properties of Aqueous Solutions and Films

Dielectric spectroscopy is a powerful technique for investigating the hydration properties of biomolecules like Adenosine Triphosphate (ATP) in aqueous solutions and solid films. nih.gov This method measures the dielectric properties of a material as a function of frequency, providing insights into the dynamics of water molecules surrounding the solute. nih.govisraelphysicalsociety.org

In the study of ATP aqueous solutions, dielectric spectroscopy typically covers a broad frequency range, from megahertz (MHz) to gigahertz (GHz). israelphysicalsociety.org The analysis of the dielectric spectra often reveals a Cole-Cole (CC) behavior, which is characteristic of many aqueous systems where dipolar or charged entities interact with water. nih.govisraelphysicalsociety.org The CC equation describes the frequency-dependent complex dielectric permittivity, which includes parameters such as the dielectric strength and a characteristic time scale of the relaxation process. israelphysicalsociety.org

Research has shown that in the gigahertz frequency band, the dielectric spectra of ATP solutions exhibit a single relaxation process that reflects variations in water properties at different ATP concentrations. nih.gov Studies comparing ATP and Adenosine Monophosphate (AMP) have found that both nucleotides have large dipole moments, with ATP's being significantly larger. nih.gov This difference in charge and structure leads to distinct hydration characteristics. For instance, fully ionized ATP in solid amorphous films has been shown to sorb twice as much water as AMP. nih.gov

Microwave dielectric relaxation spectroscopy studies on adenine nucleotides have identified different types of water in the hydration shell. nih.gov These studies describe "constrained water" with a lower relaxation frequency and "hyper-mobile water" with a higher relaxation frequency compared to bulk water. nih.gov The phosphoryl groups of the nucleotides are primarily responsible for these effects, creating a constrained water layer and additional layers of hyper-mobile water. nih.gov These findings from dielectric spectroscopy are crucial for understanding the biophysical impacts of ATP hydration in vivo. nih.gov

Analytical Techniques for Adenosine Phosphate Quantification

Accurate quantification of adenosine phosphates, including ATP, Adenosine Diphosphate (B83284) (ADP), and Adenosine Monophosphate (AMP), is critical for assessing the energetic state of biological systems. nih.gov Several analytical techniques have been developed for this purpose, each with its own advantages in terms of sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the simultaneous quantification of ATP, ADP, and AMP. nih.govnih.govresearchgate.net This technique offers high sensitivity and selectivity for separating these structurally similar nucleotides from complex biological matrices. nih.govakjournals.com

The separation is typically achieved using a reversed-phase column, such as a C18 or a porous graphitic carbon column. nih.govresearchgate.net The mobile phase often consists of a buffer, like potassium hydrogen phosphate or borax (B76245) solution, sometimes with an ion-pairing reagent such as tetrabutylammonium (B224687) hydrogensulfate to improve the separation of the highly polar analytes. nih.govakjournals.comakjournals.com The elution can be isocratic (constant mobile phase composition) or gradient (varying mobile phase composition). nih.govresearchgate.net

Detection is commonly performed at a UV wavelength of 254 nm, where the adenine base exhibits strong absorbance. nih.govnih.govakjournals.com The method's performance is validated by assessing its linearity, precision, and accuracy, with calibration curves typically being linear over a specific concentration range. nih.govnih.gov For example, one validated method demonstrated linearity from 0.2 to 10 µM for ATP, ADP, and AMP. nih.gov

Table 1: Example HPLC-UV Method Parameters for Adenosine Phosphate Quantification

ParameterCondition 1Condition 2
ColumnC18 (3 × 150 mm, 2.7 µm) nih.govPorous Graphitic Carbon (4.6 mm × 100 mm, 5 μm) researchgate.net
Mobile Phase50 mM potassium hydrogen phosphate (pH 6.80) nih.govGradient of 10 mmol/L borax solution (pH 9.18) and acetonitrile-tetrahydrofuran (1:1, v/v) researchgate.net
ElutionIsocratic nih.govGradient researchgate.net
Detection Wavelength254 nm nih.gov254 nm researchgate.net
Linear Range (ATP)0.2 to 10 µM nih.gov0.71–91.6 μg/mL researchgate.net

Bioluminescence assays are highly sensitive methods for detecting and quantifying ATP, often used to assess cell viability. cellsignal.comsigmaaldrich.compromega.com These assays are based on the enzymatic reaction of firefly luciferase, which uses ATP to oxidize D-luciferin, resulting in the emission of light. promega.comaatbio.combmglabtech.com

The fundamental principle involves the lysis of cells to release ATP. promega.com The released ATP then participates in a two-step reaction catalyzed by luciferase in the presence of magnesium and oxygen. aatbio.comnih.gov In the first step, luciferin (B1168401) is activated by ATP to form luciferyl-adenylate. aatbio.com Subsequently, luciferyl-adenylate is oxidized to produce oxyluciferin in an electronically excited state, which then decays to the ground state, emitting light in the green to yellow spectrum (around 550-570 nm). promega.comaatbio.com

The intensity of the emitted light is directly proportional to the concentration of ATP when ATP is the limiting reactant. promega.combmglabtech.com A luminometer is used to measure the light output, typically expressed in Relative Light Units (RLU). cellsignal.comaatbio.com These assays are known for their high sensitivity, capable of detecting as little as 0.01 picomoles of ATP or even a single cell. sigmaaldrich.com The signal generated can be stable, with some assay kits producing a "glow" type of light that can last for over two hours. stemcell.com

Colorimetric assays provide a simpler, often more accessible method for ATP determination compared to bioluminescence, as they can be read using a standard colorimeter or spectrophotometer. chips.jpabcam.com One common approach is the malachite green assay, which quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. fu-berlin.denih.govresearchgate.net

In this type of assay, the ATPase activity of an enzyme is measured by the amount of Pi produced. nih.gov The liberated phosphate reacts with malachite green and molybdate (B1676688) under acidic conditions to form a stable, colored complex that can be measured spectrophotometrically, typically at a wavelength around 620-650 nm. researchgate.netrndsystems.com The intensity of the color is directly proportional to the concentration of free phosphate. researchgate.net

Another colorimetric method involves enzymatic cycling to amplify the signal from a trace amount of ATP. chips.jpnih.gov In this process, ATP is converted to pyruvate (B1213749) through coupled enzymatic reactions. chips.jp The pyruvate is then used in subsequent reactions to generate a product that can be detected colorimetrically. For example, pyruvate can be converted to hydrogen peroxide, which then oxidizes a ferrous ion that forms a colored complex with a reagent like xylenol orange. chips.jpnih.gov This method can be sensitive enough for visual determination of whether ATP concentration is above or below a certain threshold. chips.jp

Table 2: Comparison of ATP Assay Principles

Assay TypePrincipleDetection MethodKey Reagents
BioluminescenceATP-dependent oxidation of luciferin by luciferase, producing light. promega.comaatbio.comLuminometer (measures light emission) aatbio.comFirefly Luciferase, D-Luciferin cellsignal.com
Colorimetric (Malachite Green)Formation of a colored complex between liberated phosphate (from ATP hydrolysis) and malachite green-molybdate. researchgate.netSpectrophotometer (measures absorbance) fu-berlin.deMalachite Green, Ammonium Molybdate researchgate.net
Colorimetric (Enzymatic Cycling)Enzymatic amplification of the ATP signal to produce a detectable color change. chips.jpColorimeter or visual inspection chips.jpPyruvate Kinase, Adenylate Kinase, Pyruvate Oxidase chips.jp

In Vitro Experimental Models

In vitro experimental models are essential for dissecting the biochemical functions of molecules like ATP in a controlled environment, free from the complexities of a living cell.

Cell-free enzymatic assays are fundamental for studying the kinetics of enzymes that utilize ATP, such as protein kinases. nih.gov These assays allow for the precise measurement of enzyme activity, the determination of kinetic parameters like the Michaelis-Menten constant (Km) for ATP, and the characterization of enzyme inhibitors. nih.govcarnabio.com

A classic and highly sensitive method for measuring kinase activity is the use of radiolabeled ATP, specifically [γ-³²P]ATP. nih.govnih.govjove.com In this assay, the kinase transfers the radioactive phosphate group from [γ-³²P]ATP to a protein or peptide substrate. nih.gov The amount of radioactivity incorporated into the substrate over time is then measured, providing a direct and quantitative measure of kinase activity. nih.govyoutube.com

Coupled enzyme assays offer a non-radioactive alternative for continuous monitoring of kinase activity. nih.gov In one such system, the production of ADP by the kinase is coupled to other enzymatic reactions that result in a change in absorbance or fluorescence. nih.gov For instance, the ADP produced can be used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then used by lactate (B86563) dehydrogenase in a reaction that oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm. nih.gov An alternative coupled assay uses an ADP-specific hexokinase, where ADP production leads to the reduction of NAD⁺ to NADH and an increase in absorbance at 340 nm. nih.gov These assays are valuable for detailed kinetic analysis and high-throughput screening of kinase inhibitors. nih.govcreative-diagnostics.com

Liposome and Membrane Vesicle Systems for Transport Studies

The study of how adenosine triphosphate (ATP) moves across biological membranes is crucial for understanding its role in cellular energetics and signaling. Liposomes and membrane vesicles serve as powerful in vitro models to investigate the mechanisms of ATP transport. These systems allow for the functional reconstitution of ATP transporters, enabling detailed characterization of their activity in a controlled lipid environment. nih.govku.dk

The process of studying ATP transport using these systems typically involves several key steps. First, ATP-dependent transporters are purified and then reconstituted into artificial lipid bilayers, forming proteoliposomes. nih.govrug.nl Detergents like Triton X-100 and octyl glucoside are often used to solubilize both the protein and the lipids, which then self-assemble into vesicles upon detergent removal. nih.govrug.nl This reconstitution allows researchers to control the lipid composition of the membrane and the orientation of the transporter. nih.gov ATP-dependent transporters often orient themselves in an "inside-out" fashion within the vesicle. nih.gov

Once the proteoliposomes are formed, transport assays can be conducted. This frequently involves loading the vesicles with an ATP-regenerating system and then measuring the uptake of radiolabeled or fluorescently tagged substrates. rug.nl For instance, the transport of ATP itself can be studied by measuring its accumulation inside the vesicles over time. In a study on ATP transport in the rough endoplasmic reticulum, researchers reconstituted the ATP transporter into phosphatidylcholine liposomes and determined its kinetic parameters, such as the Michaelis constant (K_m) and maximum velocity (V_max). nih.gov

These model systems have been instrumental in elucidating the transport mechanisms of various ATP-binding cassette (ABC) transporters and P-type ATPases. nih.govku.dk For example, reconstitution studies have demonstrated the ADP/ATP antiport mechanism in the rat liver rough endoplasmic reticulum, where the influx of ATP is coupled with the efflux of ADP. nih.gov Furthermore, these systems allow for the investigation of how factors like lipid composition and the presence of cofactors influence transporter activity. nih.gov

Key Parameters in ATP Transport Studies Using Reconstituted Systems

ParameterDescriptionExample Finding
K_m (Michaelis constant) The substrate concentration at which the transport rate is half of V_max.The apparent K_m value for an ATP transporter from the rough endoplasmic reticulum was found to be 1.5 µM in reconstituted proteoliposomes. nih.gov
V_max (Maximum velocity) The maximum rate of transport when the transporter is saturated with the substrate.The V_max for the same ATP transporter was 286 pmol min⁻¹ (mg protein)⁻¹. nih.gov
Inhibitors Molecules that block or reduce the transport activity.ATP transport was shown to be inhibited by 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS), a known inhibitor of anion transporters. nih.gov
Substrate Specificity The preference of the transporter for certain molecules.The transporter showed strong cis-inhibition by ADP and weak inhibition by AMP. nih.gov

Protein Misfolding and Aggregation Assays

Emerging research indicates that ATP can play a direct, energy-independent role in protein folding and the prevention of protein aggregation, a process implicated in numerous neurodegenerative diseases. biorxiv.org Several biophysical and biochemical assays are employed to study the effects of adenosine triphosphate disodium hydrate on protein misfolding and aggregation.

One of the most common techniques is the Thioflavin T (ThT) fluorescence assay . Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. nih.govresearchgate.net This assay is used to monitor the kinetics of protein aggregation in the presence and absence of ATP. For example, studies have shown that physiological concentrations of ATP can reduce the misfolding of amyloid-β (Aβ) peptide, a key player in Alzheimer's disease. nih.gov The assay involves incubating the protein of interest with ThT and measuring the fluorescence intensity over time. A decrease in the fluorescence signal in the presence of ATP would suggest an inhibitory effect on aggregation.

Dynamic Light Scattering (DLS) is another non-invasive technique used to monitor protein aggregation. americanlaboratory.comazonano.comnih.gov DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. unchainedlabs.com An increase in the hydrodynamic radius of particles over time indicates aggregation. researchgate.net By performing DLS measurements on protein solutions with and without ATP, researchers can assess the impact of ATP on the formation of larger aggregates. nih.gov

The Cellular Thermal Shift Assay (CETSA) is a powerful method to study the interaction between a ligand, such as ATP, and its target protein within a cellular environment. springernature.comresearchgate.netucdavis.edu The principle behind CETSA is that ligand binding often increases the thermal stability of the target protein. springernature.comnih.gov In a typical CETSA experiment, cells are treated with the ligand, heated to various temperatures, and then lysed. The soluble protein fraction is then analyzed, often by Western blotting or mass spectrometry, to determine the amount of the target protein that remains unfolded. ucdavis.edunih.gov An increase in the melting temperature of a protein in the presence of ATP indicates a direct interaction and stabilization, which can be correlated with its functional effects on folding and aggregation. researchgate.net

Common Assays to Study ATP's Role in Protein Aggregation

AssayPrincipleInformation Gained
Thioflavin T (ThT) Assay ThT dye binds to amyloid fibrils, leading to increased fluorescence. nih.govresearchgate.netKinetics of fibril formation and inhibition of aggregation.
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution based on light scattering fluctuations. unchainedlabs.comDetection and characterization of protein aggregates and oligomers. americanlaboratory.comazonano.com
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. springernature.comucdavis.eduConfirmation of direct ATP-protein interaction and stabilization in a cellular context. researchgate.netnih.gov

Cellular and Tissue Culture Models for Functional Studies

To understand the functional consequences of ATP's interactions within a biological context, researchers utilize various cellular and tissue culture models. These models range from primary cells isolated directly from tissues to immortalized cell lines that can be cultured indefinitely.

Primary cell isolates are cells taken directly from an organism's tissue and cultured in vitro. They are considered to be more representative of the in vivo environment compared to immortalized cell lines.

Macrophages: These immune cells are crucial for inflammatory responses and are often used to study the role of extracellular ATP as a signaling molecule. For example, researchers can isolate macrophages from bone marrow or peritoneal fluid and study how ATP, acting through purinergic receptors on the cell surface, modulates inflammatory cytokine release or phagocytosis.

Neurons: Given the link between protein aggregation and neurodegenerative diseases, primary neuronal cultures are invaluable for studying the effects of ATP on neuronal health and survival. nih.gov Researchers can investigate whether extracellular ATP can protect neurons from toxicity induced by protein aggregates like amyloid-β or alpha-synuclein. These models also allow for the study of ATP's role in synaptic transmission and neuronal metabolism. nih.gov

Immortalized cell lines are primary cells that have been genetically modified to proliferate indefinitely in culture. numberanalytics.comnih.gov They offer several advantages, including ease of use, unlimited availability, and the ability to perform genetic manipulations. worthington-biochem.comencyclopedia.pub

Epithelial Cells: Immortalized epithelial cell lines, such as those derived from the airway or kidney, are used to study ATP's role in processes like ion transport, mucus secretion, and ciliary beating. worthington-biochem.comnih.gov For instance, studies on human airway epithelial cells have used these models to understand how extracellular ATP concentrations are regulated and how they contribute to airway surface liquid homeostasis. nih.gov

Cancer Cell Lines: Various cancer cell lines are employed to investigate the multifaceted roles of ATP in cancer biology. synthego.com For example, pancreatic cancer cell lines can be used to study how ATP in the tumor microenvironment influences cancer cell proliferation, apoptosis, and drug resistance. synthego.com Researchers can also use these cell lines to screen for compounds that modulate ATP signaling pathways as potential cancer therapies. nih.govsynthego.com Studies have correlated data from Thioflavin T assays with cell viability assays in neuroblastoma and colon cancer cell lines to understand the relationship between drug-induced protein aggregation and cell death. mdpi.com

Computational and Modeling Approaches

Computational and modeling techniques provide powerful tools to investigate the interactions of adenosine triphosphate at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.govnumberanalytics.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. pnas.org By simulating the interactions between ATP and other molecules, such as proteins or ions, researchers can gain a detailed understanding of binding mechanisms, conformational changes, and energetic landscapes. nih.govnih.govmdpi.com

MD simulations have been extensively used to study the binding of ATP to a wide range of proteins, including kinases, motor proteins, and transporters. nih.govbiorxiv.org These simulations can reveal the specific amino acid residues that are critical for ATP binding and how the protein's conformation changes upon binding. pnas.orgbiorxiv.org For example, simulations of ATP binding to F1-ATPase have helped to resolve ambiguities about the high- and low-affinity binding sites and have provided a detailed kinetic scheme for ATP hydrolysis. pnas.org

Furthermore, MD simulations are crucial for understanding the interaction of ATP with metal ions, particularly magnesium (Mg²⁺), which is essential for its biological activity. nih.gov Simulations using advanced force fields like AMOEBA have been able to calculate the binding free energy of the ATP:Mg²⁺ complex, with results that are in good agreement with experimental data. nih.gov These studies provide insights into how Mg²⁺ coordination influences the structure and function of ATP. nih.gov

Recent MD simulations have also explored the behavior of ATP in crowded cellular environments, revealing that ATP can adopt specific conformations when interacting with proteins that are not commonly observed in dilute solutions. acs.org These computational approaches are also being used to investigate the mechanism of ATP hydrolysis in different protein environments, such as in actin filaments, providing insights into how proteins catalyze this fundamental reaction. acs.org

Key Insights from Molecular Dynamics Simulations of ATP

Research AreaKey FindingsSignificance
ATP-Protein Binding Identification of key residues and conformational changes upon binding. pnas.orgbiorxiv.orgElucidation of the molecular basis of protein function and drug design. nih.gov
ATP-Ion Interactions Calculation of binding free energy for ATP:Mg²⁺ and characterization of coordination. nih.govUnderstanding the role of metal ions in stabilizing ATP and modulating its activity. nih.gov
ATP in Cellular Environments ATP adopts specific conformations when interacting with proteins in crowded environments. acs.orgProvides a more realistic view of ATP behavior in vivo.
ATP Hydrolysis Elucidation of the reaction pathway and energetic barriers for ATP hydrolysis by enzymes. acs.orgUnderstanding the fundamental mechanisms of energy transduction in biological systems.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are a powerful computational tool for investigating the electronic structure and reactivity of this compound. These methods, based on the fundamental principles of quantum mechanics, allow for a detailed analysis of electron distribution, orbital energies, and the energetics of chemical reactions involving ATP.

A primary application of QM calculations is the determination of ATP's charge distribution and electrostatic potential. These calculations identify regions of positive and negative charge, which are critical for understanding its interactions with metal ions and protein residues. For example, QM studies have accurately mapped the negative charges on the phosphate groups, which explains the strong binding of divalent cations like Mg²⁺. wikipedia.org

Furthermore, QM methods are extensively used to model the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi). purdue.edunih.gov This reaction is central to cellular energy transfer. By calculating the potential energy surface, researchers can identify the transition state and determine the activation energy, providing deep insights into the catalytic mechanisms of enzymes like ATPases and kinases. purdue.edunih.gov These studies have elucidated how enzymes stabilize the transition state to accelerate the reaction. nih.gov Density functional theory (DFT) is a commonly employed QM method for studying ATP hydrolysis, with studies exploring both associative and dissociative reaction pathways. nih.govnih.govtuni.fi Some research has also utilized ab initio methods to study the geometrical and electronic structure of ATP. researchgate.net

The insights from QM are not limited to the ATP molecule alone but extend to its interactions with its biological targets. By calculating interaction energies, researchers can understand the non-covalent forces, such as hydrogen bonding and van der Waals interactions, that govern molecular recognition.

Table 1: Representative Quantum Mechanical Methods Used in ATP Research

Method TypeSpecific MethodTypical Application
Density Functional Theory (DFT)B3LYP, M06-2XElectronic structure, reaction mechanisms, vibrational analysis. purdue.eduacs.org
Ab initioMP2 (Møller-Plesset), 6-311G**High-accuracy energy calculations, electron correlation effects, geometrical and electronic structure. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)VariousSimulating enzymatic reactions, studying molecules in complex environments. nih.govnih.gov

Docking Studies of Adenosine Triphosphate-Ligand Binding

Molecular docking is a computational method that predicts the binding orientation of a ligand, such as ATP, to a receptor, typically a protein. This technique is crucial for understanding how ATP interacts with the active sites of a wide range of enzymes. researchgate.netresearchgate.net

The docking process begins with the three-dimensional structures of both ATP and the target protein, often determined experimentally or through modeling. A scoring function then evaluates various binding poses of ATP within the protein's active site to estimate the binding affinity. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ATP-protein complex. researchgate.net

Docking studies have been instrumental in elucidating the binding modes of ATP in numerous enzyme families, including kinases and ATPases. researchgate.netresearchgate.net These studies have revealed conserved interaction patterns within the ATP-binding pocket. For instance, in many kinases, the adenine ring of ATP forms hydrogen bonds with the protein's hinge region, while the phosphate groups are coordinated by magnesium ions and specific amino acid residues. researchgate.net

Furthermore, docking is a vital tool in drug discovery for designing inhibitors that target ATP-binding sites. oup.comnih.gov By understanding the binding of ATP, researchers can develop small molecules that compete with ATP, thereby inhibiting enzyme activity. ucr.edu To improve accuracy, advanced techniques like template-based docking and molecular dynamics simulations are often employed. oup.comnih.govtorvergata.it

Table 2: Key Interactions in ATP-Protein Binding Identified by Docking Studies

Interaction TypeATP Moiety InvolvedCommon Protein Residues Involved
Hydrogen BondingAdenine ring (N1, N6), Ribose hydroxylsMain chain atoms of hinge region, Aspartate, Glutamate (B1630785), Serine. researchgate.net
Salt Bridges/Ionic InteractionsTriphosphate chainLysine (B10760008), Arginine.
Metal Coordinationβ- and γ-phosphatesAspartate, Asparagine (mediated by Mg²⁺). nih.gov

Use of Adenosine Triphosphate Analogs in Mechanistic Probes

To investigate the intricate mechanisms of ATP-dependent enzymes, researchers frequently utilize ATP analogs. These modified molecules are designed to be recognized by the enzyme but may resist hydrolysis or act as inhibitors, thereby enabling the study of specific steps in the catalytic cycle. biologists.com

Non-Hydrolyzable Adenosine Triphosphate Derivatives

Non-hydrolyzable ATP analogs are invaluable tools for trapping enzymes in an ATP-bound state. In these molecules, the labile phosphoanhydride bond is replaced with a more stable linkage, preventing enzymatic cleavage. biologists.comnih.gov

A widely used example is adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), where a nitrogen atom replaces the oxygen linking the β and γ phosphates. nih.govmedchemexpress.com This P-N bond is resistant to hydrolysis by most ATP-dependent enzymes. science.gov Consequently, AMP-PNP allows for the study of the pre-hydrolysis state of the enzyme-substrate complex, which is often too transient to observe with natural ATP. researchgate.netmdpi.com Another common analog is adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP), which contains a P-CH₂-P linkage. nih.govnih.gov Both AMP-PNP and AMP-PCP have been crucial for structural studies, such as X-ray crystallography, to determine the conformation of enzymes with a nucleotide bound in a state mimicking the pre-catalytic form. nih.govnih.gov Additionally, adenosine 5'-(γ-thio)triphosphate (ATPγS), which is hydrolyzed much more slowly than ATP, can be used to trap intermediate states. biologists.com

The use of these analogs has been fundamental in understanding the conformational changes induced by ATP binding in a variety of enzymes, including motor proteins and signaling proteins. science.govscience.gov

Table 3: Common Non-Hydrolyzable ATP Analogs

AnalogModified LinkageKey Feature
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP)P-N-PResistant to hydrolysis, mimics the ATP-bound state. nih.govmedchemexpress.com
Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP)P-CH₂-PResistant to hydrolysis, used for structural and mechanistic studies. nih.govnih.gov
Adenosine 5'-(γ-thio)triphosphate (ATPγS)P-S (at γ-phosphate)Slowly hydrolyzed, allows for trapping of intermediate states. biologists.com

Inhibitors of Adenosine Triphosphate-Dependent Enzymes

Inhibitors of ATP-dependent enzymes are essential for studying the function of these enzymes and for developing new drugs. nih.gov These inhibitors can be categorized as either competitive or allosteric.

Competitive inhibitors bind to the ATP-binding site, directly competing with endogenous ATP. khanacademy.org Many of these are ATP analogs or small molecules designed to mimic the structure of ATP. nih.gov By occupying the active site, they block the enzyme's catalytic function. acs.org This class of inhibitors is particularly significant in cancer therapy, where specific kinase inhibitors target the ATP-binding pockets of kinases that are overactive in cancer cells.

Allosteric inhibitors bind to a site on the enzyme distinct from the ATP-binding site. khanacademy.orgnih.gov This binding induces a conformational change that alters the active site and reduces enzymatic activity. tandfonline.com Allosteric inhibitors can offer greater selectivity compared to competitive inhibitors because allosteric sites are generally less conserved across enzyme families than the highly conserved ATP-binding pocket. nih.govtandfonline.com The development of allosteric inhibitors is an active area of research for creating more targeted therapies. nih.gov

The study of both types of inhibitors, often through kinetic analysis, provides valuable information on the structure, function, and regulation of ATP-dependent enzymes. creative-biolabs.compatsnap.comasm.orgmdpi.com

Emerging Research Frontiers and Future Directions in Adenosine Triphosphate Disodium Hydrate Studies

Adenosine (B11128) Triphosphate in Regulation of Protein Phase Separation and Condensate Formation

Recent research has identified a pivotal role for Adenosine triphosphate in the process of liquid-liquid phase separation (LLPS), which drives the formation of membraneless organelles or biomolecular condensates. ATP's function in this context is complex and often concentration-dependent, exhibiting a dual nature.

At physiological concentrations (typically 2–12 mM), ATP can act as a biological hydrotrope, a molecule that enhances the solubility of other molecules. rhhz.netnih.gov In this capacity, ATP has been shown to prevent the phase separation of certain intrinsically disordered proteins (IDPs), such as Fused in Sarcoma (FUS), and can even dissolve pre-formed protein aggregates. rhhz.netmdpi.com This hydrotropic effect is attributed to the combined nature of its hydrophobic adenine (B156593) ring and hydrophilic triphosphate chain. nih.gov

Conversely, compelling evidence shows that ATP can actively mediate and promote the phase separation of other proteins, particularly basic intrinsically disordered proteins (bIDPs) rich in arginine and lysine (B10760008) residues. rhhz.netmdpi.com In these systems, the highly negatively charged triphosphate chain of ATP acts as a multivalent bridge, forming electrostatic interactions that connect multiple bIDP chains and neutralize their positive charges. rhhz.netmdpi.com This bridging leads to the formation of liquid-like droplets. All-atom explicit solvent simulations have been instrumental in visualizing this process, showing the spontaneous formation of a dense protein-ATP phase. rhhz.net

These ATP-mediated condensates exhibit unique physical properties, including remarkably low interfacial tension yet high viscosity. rhhz.netmdpi.com This unusual combination is thought to be due to the dynamic, rapidly reforming ATP-protein networks. rhhz.net Some studies have noted a biphasic effect where low concentrations of ATP induce phase separation, while higher concentrations lead to the dissolution of the condensates. nih.govacs.org

Table 6.1: Dual Role of ATP in Protein Phase Separation

Protein/Protein Family ATP Concentration Observed Effect Proposed Mechanism Citation(s)
Fused in Sarcoma (FUS) High Physiological Inhibition of LLPS / Dissolution of aggregates Hydrotropic activity rhhz.netnih.gov
Basic IDPs (bIDPs) Wide Range Promotion of LLPS ATP acts as a multivalent electrostatic bridge between protein chains. rhhz.netmdpi.com
TDP-43 PLD Biphasic Induces LLPS at low concentrations, dissolves at high concentrations Competitive binding and modulation of protein interactions. nih.gov

Non-Canonical Functions of Adenosine Triphosphate Beyond Energy Metabolism

Beyond its canonical role as the primary energy carrier for metabolic reactions, ATP performs a host of non-canonical functions critical to cellular regulation and communication. nih.govnih.gov These functions are independent of the energy released from hydrolysis and rely on the molecule's structure and chemical properties.

One of the most significant non-canonical roles is as an extracellular signaling molecule in a process known as purinergic signaling. nih.govbmglabtech.com Following its release from cells due to stress or during physiological processes like neurotransmission, extracellular ATP (eATP) binds to a specific family of purinergic receptors on the cell surface. nih.govinnovations-report.comnih.gov This interaction triggers a wide array of downstream responses, including the modulation of immune cell activation, inflammation, and vascular regulation. innovations-report.comnih.govyoutube.com

Inside the cell, ATP is a key substrate for enzymes that mediate signal transduction. nih.govbmglabtech.com Kinases, one of the largest families of ATP-binding proteins, utilize ATP to phosphorylate target proteins, activating or deactivating signaling cascades that control a vast number of cellular processes. nih.gov Furthermore, the enzyme adenylate cyclase uses ATP as a substrate to generate cyclic AMP (cAMP), a crucial second messenger involved in hormone signaling and the regulation of ion channels. nih.govbmglabtech.com The function of ATP as a hydrotrope, as discussed in the context of phase separation, is another critical non-canonical function that influences protein solubility and prevents aggregation. rhhz.netnih.gov

Table 6.2: Selected Non-Canonical Functions of Adenosine Triphosphate

Function Location Key Interacting Molecules/Systems Cellular/Physiological Outcome Citation(s)
Purinergic Signaling Extracellular Purinergic receptors (e.g., P2X, P2Y) Neurotransmission, immune response, inflammation, vasoconstriction. nih.govnih.govyoutube.com
Substrate for Kinases Intracellular Protein kinases Signal transduction, regulation of enzyme activity, cell cycle control. nih.govbmglabtech.com
Second Messenger Precursor Intracellular Adenylate cyclase Production of cyclic AMP (cAMP) for downstream signaling cascades. nih.govbmglabtech.com
Biological Hydrotrope Intracellular Intrinsically disordered proteins (IDPs) Regulation of protein solubility, prevention of protein aggregation, modulation of LLPS. rhhz.netnih.gov

Advanced Structural Studies of Adenosine Triphosphate in Dynamic Biological Systems

Understanding the diverse functions of ATP requires advanced techniques capable of capturing its dynamic interactions with proteins and other biomolecules in real-time. Modern structural biology methods provide unprecedented insight into these processes at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly powerful in elucidating the transient interactions between ATP and proteins, especially in the context of liquid-liquid phase separation. nih.govillinois.edu NMR studies have successfully mapped the binding interfaces of ATP on proteins like FUS and TDP-43, revealing that ATP often binds to folded domains at sites that overlap with nucleic acid-binding pockets. nih.gov These studies provide a structural basis for the interplay between ATP and nucleic acids in modulating the formation of biomolecular condensates. nih.govnih.gov

Molecular dynamics (MD) simulations have become indispensable for visualizing the dynamic nature of ATP-mediated events. nih.gov All-atom simulations, for instance, have successfully modeled the process of spinodal decomposition in bIDP-ATP mixtures, showing how ATP molecules bridge protein chains to initiate condensate formation. rhhz.net These computational approaches allow researchers to observe molecular interactions over time, providing a mechanistic understanding that complements static structural data. innovations-report.comillinois.edu While X-ray crystallography and cryo-electron microscopy (cryo-EM) remain cornerstone techniques for determining the high-resolution structures of ATP-bound proteins like kinases and ATPases, their application is being enhanced by time-resolved methods that can capture conformational changes during ATP binding and hydrolysis.

Table 6.3: Advanced Methodologies for Structural Analysis of ATP in Biological Systems

Methodology Application Key Findings/Insights Citation(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy Studying ATP-protein interactions in solution, particularly in LLPS. Mapped specific ATP binding pockets on proteins (FUS, TDP-43); revealed competition with nucleic acids. nih.govnih.govillinois.edu
Molecular Dynamics (MD) Simulations Simulating the formation of ATP-protein condensates and binding events. Visualized ATP's role as a molecular bridge; detailed the process of protein opening upon ligand binding. rhhz.netnih.govinnovations-report.comillinois.edu
X-ray Crystallography Determining high-resolution static structures of ATP-protein complexes. Revealed the three-dimensional structure of ATP binding sites in numerous enzymes. innovations-report.comillinois.edu
Cryo-Electron Microscopy (Cryo-EM) Structural determination of large, dynamic ATP-powered molecular machines. Elucidated the architecture of complex ATPases and transporters in various functional states. [N/A]

Development of Novel Methodologies for Spatiotemporal Adenosine Triphosphate Sensing

Given the rapid turnover and compartmentalization of ATP within cells, a major research goal is the development of tools that can monitor its concentration with high spatial and temporal resolution. This has led to the creation of sophisticated fluorescent sensors. innovations-report.comnih.gov These sensors fall into two main categories: genetically encoded protein-based sensors and synthetic small-molecule chemosensors.

Genetically encoded sensors can be expressed within living cells and targeted to specific subcellular compartments, such as the mitochondrial matrix or nerve terminals. nih.govbmglabtech.com A prominent class utilizes Förster Resonance Energy Transfer (FRET), where two fluorescent proteins are fused to an ATP-binding domain. nih.govnih.gov The ATeam family of sensors, for example, uses the epsilon subunit of bacterial F₀-F₁ ATPase flanked by a cyan and yellow fluorescent protein. bmglabtech.com ATP binding induces a conformational change that brings the fluorophores closer, increasing FRET efficiency. bmglabtech.com Another class consists of single-fluorophore sensors, like the iATPSnFR series, which are based on a circularly permuted GFP inserted into the same ATP-binding subunit. nih.gov

Synthetic chemosensors offer complementary approaches for ATP detection, often in aqueous solutions or the extracellular space. mdpi.com Many of these probes are designed with a recognition motif that selectively binds ATP and a fluorophore that signals the binding event. A common strategy involves using a metal complex, such as Zn(II)-dipicolylamine (DPA), which has a high affinity for the phosphate (B84403) groups of ATP. rhhz.netmdpi.com Binding of ATP to the complex modulates the fluorescence of an attached reporter dye, such as rhodamine or perylene (B46583) diimide. mdpi.com These advanced sensors are critical for studying the real-time dynamics of ATP in processes like immune cell activation and metabolic responses to stress. bmglabtech.cominnovations-report.com

Table 6.4: Comparison of Modern Adenosine Triphosphate Sensors

Sensor Type Name/Class Principle of Operation Key Features Citation(s)
Genetically Encoded (FRET) ATeam (CFP/YFP), GO-ATeam ATP binding to a linker protein domain alters the distance/orientation between two fluorescent proteins, changing FRET efficiency. Ratiometric, targetable to organelles, allows real-time in-vivo monitoring. nih.govbmglabtech.comresearchgate.net
Genetically Encoded (Single Fluorophore) iATPSnFR series ATP binding to a domain containing a circularly permuted fluorescent protein modulates its fluorescence intensity. High dynamic range (iATPSnFR2), good signal-to-noise ratio. nih.govnih.gov
Chemosensor (Metal Complex) Zn(II)-DPA based probes Selective binding of ATP's phosphate groups to a metal complex causes a change in the fluorescence of a linked dye. High selectivity for ATP over ADP/AMP, useful for extracellular sensing. rhhz.netmdpi.com

Theoretical and Computational Refinements of Adenosine Triphosphate-Mediated Processes

Theoretical models and computational simulations are providing increasingly refined insights into the mechanisms underlying ATP-mediated biological processes. These approaches allow researchers to investigate phenomena that are difficult to capture experimentally, such as the precise energetics of binding and the atomistic details of enzymatic reactions.

Molecular dynamics (MD) simulations are at the forefront of this research, enabling the study of ATP-protein interactions with high temporal and spatial resolution. innovations-report.combiorxiv.org Simulations lasting up to the microsecond scale can now track the entire process of a ligand like ADP binding to a transporter protein, revealing how the ligand induces conformational changes by disrupting specific salt bridges to "unlock" the protein. innovations-report.comillinois.edu For studying ATP hydrolysis, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. nih.gov These simulations treat the reacting atoms (the phosphate chain and water) with high-accuracy quantum mechanics while the surrounding protein and solvent are modeled with more efficient classical force fields. This approach has been used to compare the associative versus dissociative mechanisms of hydrolysis, clarifying the reaction's energy barriers and the catalytic role of magnesium ions. nih.gov

Furthermore, advanced computational methods are being developed to calculate the binding free energies of ATP to proteins with greater accuracy. nih.govbiorxiv.org The use of polarizable force fields like AMOEBA in MD simulations better captures the complex electrostatic environment of the ATP binding pocket, leading to energy calculations that are in good agreement with experimental values. nih.gov These computational tools are essential for refining our understanding of how ATP drives molecular machines and for designing novel therapeutic agents that target ATP-binding sites. biorxiv.orgplos.org

Table 6.5: Computational and Theoretical Approaches in ATP Research

Method Focus Area Specific Application/Insight Citation(s)
Molecular Dynamics (MD) Simulations Protein-ligand binding, conformational changes, LLPS. Simulating ADP binding to carrier proteins; modeling the formation of protein-ATP condensates; studying allosteric communication. nih.govinnovations-report.comillinois.edubiorxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM) ATP hydrolysis reaction mechanism. Calculating activation energy barriers for associative and dissociative hydrolysis pathways; clarifying the role of Mg²⁺. nih.gov
Free Energy Simulations Calculating the thermodynamics of ATP binding. Using polarizable force fields (AMOEBA) to compute ATP:Mg²⁺ binding free energy in close agreement with experiments. nih.gov
Pharmacophore Modeling / In Silico Screening Drug discovery and design. Developing energetically optimized, structure-based pharmacophores to identify molecules that fit ATP binding sites. [N/A]

Q & A

Q. What are the primary biochemical roles of adenosine triphosphate disodium hydrate (ATP-Na₂) in experimental systems, and how can these roles be methodologically validated?

ATP-Na₂ serves as a critical coenzyme in energy transfer and metabolic processes, such as mitochondrial respiration and enzyme-coupled reactions (e.g., kinase assays). Methodologically, its activity can be validated using luminescent ATP detection kits or spectrophotometric assays (e.g., NADH-coupled reactions). For cellular energy studies, oxygen consumption rates in mitochondria can be measured via high-resolution respirometry using protocols outlined in . Standardization of ATP concentration (e.g., 1–10 mM in buffer) and pH adjustment (to 7.0–7.4) is critical to avoid experimental artifacts .

Q. How should researchers prepare and store ATP-Na₂ solutions to ensure stability?

Dissolve ATP-Na₂ in ultrapure water (100 mg/mL, ~175 mM) with brief sonication to aid dissolution. Aliquot and store at -20°C for short-term use (3–6 months) or -80°C for long-term stability (≥1 year). Avoid repeated freeze-thaw cycles, as hydrolysis to ADP/AMP can occur. For pH-sensitive experiments (e.g., electrophysiology), adjust to neutral pH post-dissolution using KOH/NaOH, as acidic stock solutions (pH 2.5–3.5) may interfere with biological systems .

Q. What quality control measures are essential when using ATP-Na₂ in enzymatic assays?

Verify purity via HPLC (≥95–99%) and confirm the absence of ADP/AMP contaminants, which can inhibit ATP-dependent enzymes. For kinetic studies, pre-treat ATP-Na₂ with hexokinase/glucose to deplete residual ADP. Use calibration curves with ATP standards (1 nM–10 µM) in assays like luciferase-based ATP quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in ATP-Na₂ activity data across studies, such as variability in pro-inflammatory cytokine induction?

Discrepancies may arise from differences in cell type (e.g., macrophages vs. epithelial cells), ATP concentration (1–100 µM), or purity. For cytokine studies (e.g., IL-6/IL-8 secretion), standardize ATP-Na₂ batches (use HPLC-certified ≥98% purity) and include controls for endotoxin contamination. Dose-response curves (0.1–100 µM) and time-course experiments (0–24 h) can clarify threshold effects .

Q. What experimental designs are optimal for studying ATP-Na₂’s dual roles in energy metabolism and purinergic signaling?

Use compartmentalized systems:

  • Mitochondrial assays : Isolate mitochondria and measure ATP synthesis rates using substrates like pyruvate/malate ( ).
  • Purinergic receptor studies : Employ receptor antagonists (e.g., suramin for P2X) or CRISPR-knockout models to isolate ATP-specific signaling. Measure intracellular Ca²⁺ flux (Fluo-4 dye) or extracellular nucleotide hydrolysis (via apyrase treatment) .

Q. How does pH variability in ATP-Na₂ stock solutions impact experimental outcomes in cell-based assays?

Acidic stock solutions (pH <6) can alter extracellular pH, affecting cell viability and receptor activation. Neutralize stocks before use and confirm final media pH (7.2–7.6). For example, in mosquito feeding assays (), pH-adjusted ATP solutions (7.0) mimic physiological conditions, whereas unadjusted solutions may inhibit feeding behavior.

Q. What advanced techniques are recommended for quantifying ATP-Na₂ degradation products in long-term studies?

Use ion-pair chromatography coupled with high-resolution mass spectrometry (HRMS) to separate and quantify ATP, ADP, and AMP. For real-time monitoring, ³¹P-NMR can track phosphate group hydrolysis. In cell cultures, supplement with creatine phosphate (10 mM) to stabilize ATP levels .

Methodological Best Practices

Q. How should waste containing ATP-Na₂ be decontaminated and disposed of?

Collect waste in dedicated containers for enzymatic degradation (e.g., treatment with apyrase or alkaline phosphatase). Autoclave liquid waste (121°C, 15 psi, 30 min) before disposal. Solid waste (e.g., tips, tubes) must be incinerated via certified biohazard protocols to prevent environmental release .

Q. What are the critical parameters for standardizing ATP-Na₂ in chemiluminescent assays?

  • Linearity range : Validate with ATP standards (0.1–10 µM).
  • Matrix effects : Use internal standards (e.g., deuterated ATP) in complex samples like plasma.
  • Quenching controls : Add exogenous ATP spikes to assess signal recovery in cellular lysates .

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